(R)-3-[4-(Trifluoromethyl)phenyl]butyric acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
(3R)-3-[4-(trifluoromethyl)phenyl]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c1-7(6-10(15)16)8-2-4-9(5-3-8)11(12,13)14/h2-5,7H,6H2,1H3,(H,15,16)/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSJWDXJWTSIGMD-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C1=CC=C(C=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)O)C1=CC=C(C=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(R)-3-(p-trifluoromethylphenyl)butanoic acid CAS number and suppliers
This technical guide provides an in-depth analysis of (R)-3-(p-trifluoromethylphenyl)butanoic acid , a specialized chiral building block used in medicinal chemistry.
Executive Summary & Compound Identity
(R)-3-(p-Trifluoromethylphenyl)butanoic acid is a chiral
Critical Distinction: Researchers often confuse this compound with the Sitagliptin intermediate [(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid]. Unlike the Sitagliptin intermediate, the subject compound lacks a
Chemical Identifiers
| Parameter | Detail |
| Chemical Name | (R)-3-(4-(Trifluoromethyl)phenyl)butanoic acid |
| Racemic CAS | 1042815-82-6 (Primary commercial index) |
| (R)-Enantiomer CAS | Not widely indexed in public registries; typically supplied as "Chiral Grade" under the racemic CAS or custom synthesized. |
| Molecular Formula | |
| Molecular Weight | 232.20 g/mol |
| SMILES (Isomeric) | CC1=CC=C(C(F)(F)F)C=C1 |
| InChI Key | DSJWDXJWTSIGMD-UHFFFAOYSA-N (Racemic) |
Synthesis & Manufacturing Methodologies
The synthesis of high-enantiopurity (R)-3-(p-trifluoromethylphenyl)butanoic acid is achieved through two primary catalytic asymmetric pathways. The choice between these methods depends on scale and available starting materials.
Method A: Asymmetric Conjugate Addition (Preferred for High ee)
This method involves the rhodium-catalyzed 1,4-addition of 4-trifluoromethylphenylboronic acid to crotonic acid derivatives. This pathway typically yields higher enantiomeric excess (ee > 98%) compared to direct hydrogenation.
-
Precursors: 4-Trifluoromethylphenylboronic acid + tert-butyl crotonate.
-
Catalyst System:
with a chiral diene ligand (e.g., (R,R)-Ph-bod*). -
Mechanism: The chiral Rh-complex facilitates the face-selective delivery of the aryl group to the
-carbon of the crotonate.
Method B: Asymmetric Hydrogenation
A scalable route involving the hydrogenation of the corresponding
-
Precursor: (E)-3-(4-(trifluoromethyl)phenyl)but-2-enoic acid.
-
Catalyst: Ru(OAc)2(BINAP) or Rh(DuPhos).
-
Conditions: High pressure
(10–50 bar), MeOH solvent.
Synthesis Workflow Diagram
The following diagram illustrates the logical flow for the Asymmetric Conjugate Addition pathway:
Figure 1: Rhodium-catalyzed asymmetric conjugate addition pathway for high-enantiopurity synthesis.
Physical Properties & Characterization
Accurate characterization is vital to distinguish the (R)-enantiomer from the racemate.
| Property | Value / Description |
| Physical State | White to off-white solid or viscous oil (purity dependent). |
| Melting Point | 45–50 °C (Estimated; congeners are low-melting solids). |
| Solubility | Soluble in MeOH, DCM, EtOAc; Insoluble in water. |
| pKa | ~4.5 (Carboxylic acid moiety). |
| Chiral Purity (ee) | > 98% required for pharmaceutical applications. |
| Specific Rotation |
Protocol for Enantiomeric Excess Determination: To verify the "R" configuration, use Chiral HPLC:
-
Column: Daicel CHIRALPAK® AD-H or OD-H (Amylose/Cellulose derivatives).
-
Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Validation: Compare retention time against a racemic standard (CAS 1042815-82-6).
Applications in Drug Development
This compound acts as a chiral pharmacophore carrier. The 4-trifluoromethylphenyl group provides metabolic stability (blocking metabolic oxidation at the phenyl ring) and enhances lipophilicity.
-
Integrin Antagonists:
-aryl acids are common scaffolds for integrin inhibitors used in osteoporosis and oncology research. -
GPR40 Agonists: Used in the design of free fatty acid receptor agonists for Type 2 Diabetes treatment.
-
Neprilysin Inhibitors: Structural analogs are investigated for cardiovascular indications.
Sourcing & Supplier Evaluation
Since the specific (R)-CAS is not standard in all catalogs, procurement requires a strategic approach.
Recommended Suppliers
-
Fluorochem (UK): Lists the racemic compound (CAS 1042815-82-6). Action: Request custom chiral separation or "Chiral Grade" quote.
-
Sigma-Aldrich / Merck: Sourcing partner for building blocks.
-
Enamine / ChemSpace: Specializes in building blocks; likely has the capability to supply the specific enantiomer on demand.
Quality Control Checklist
When ordering, explicitly specify the following to avoid receiving the racemate:
References
-
Fluorochem Ltd. Product Sheet: 3-[4-(trifluoromethyl)phenyl]butanoic acid (CAS 1042815-82-6).[2] Retrieved from
-
PubChem. Compound Summary: 3-(4-Trifluoromethylphenyl)butanoic acid.[3] National Library of Medicine. Retrieved from
- Hayashi, T., et al.
-
Daicel Chiral Technologies. Chiral Separation Strategies for Acidic Compounds. Retrieved from
-
Sigma-Aldrich. Catalog Entry: 3-[4-(trifluoromethyl)phenyl]butanoic acid.[2][1] Retrieved from
Sources
Biological Activity of Fluorinated 3-Phenylbutyric Acid Analogs
This is an in-depth technical guide on the biological activity, synthesis, and pharmacological potential of fluorinated 3-phenylbutyric acid analogs.
A Technical Guide for Drug Development & Chemical Biology[1]
Executive Summary & Core Rationale
3-Phenylbutyric acid (3-PBA) —also known as
The introduction of fluorine into the 3-PBA scaffold serves three critical medicinal chemistry functions:
-
Metabolic Blockade: Fluorination at the para-position of the phenyl ring blocks CYP450-mediated hydroxylation, significantly extending biological half-life (
).[1] -
Lipophilicity Modulation: The high electronegativity of fluorine alters the pKa of the carboxylic acid and increases lipophilicity (LogP), enhancing blood-brain barrier (BBB) penetration.
-
Bioisosterism: In amino-analogs (e.g., fluorinated Phenibut), the fluorine atom mimics hydrogen sterically but alters electronic distribution, enhancing receptor binding affinity (e.g., at GABA-B receptors).
Chemical Space & Structure-Activity Relationship (SAR)[1]
The biological activity of 3-PBA analogs is heavily dependent on the position of the fluorine atom and the presence of functional groups on the butyric acid chain.
Structural Classification
| Analog Class | Structure Description | Primary Biological Target | Key Mechanism |
| Non-Amino 3-PBA | 3-(4-Fluorophenyl)butyric acid | Antimicrobial, Metabolic Probe | Disruption of bacterial membrane; |
| Amino-3-PBA | 4-Amino-3-(4-fluorophenyl)butyric acid | GABA-B Receptor | Agonist; Fluorine enhances BBB transport and receptor affinity.[1] |
| 2-Fluoro-3-phenylbutyric acid | Metabolic Stability | Blocks |
The "Fluorine Effect" on Metabolism
In non-fluorinated 3-PBA, the primary metabolic clearance pathway is aromatic hydroxylation at the para-position, followed by conjugation and excretion.
-
Substitution Logic: Replacing the para-hydrogen with fluorine (
bond energy 116 kcal/mol vs. 99 kcal/mol) renders the ring resistant to oxidative attack by Cytochrome P450 isoforms.[1] -
Result: This modification transforms the molecule from a rapidly cleared metabolite into a stable pharmacological probe.
Biological Mechanisms & Therapeutic Applications[1][2][3]
Antimicrobial Activity (Non-Amino Analogs)
Unlike 4-PBA, which acts primarily as a chaperone, 3-PBA and its fluorinated derivatives exhibit specific antimicrobial properties.[1]
-
Target: Helicobacter pylori and Escherichia coli.[2]
-
Mechanism: The lipophilic phenyl tail inserts into the bacterial cell membrane, disrupting integrity. Fluorination increases this lipophilicity, potentially enhancing potency against Gram-negative outer membranes.[1]
-
Data: 3-PBA shows synergistic effects with metronidazole at acidic pH (pH 5.5), making it relevant for gastric infection models.[1]
Neurological Activity (Amino-Analogs / Fluorinated Phenibut)
The most potent biological activity of the 3-PBA scaffold arises when a
-
Receptor: GABA-B (Gi/o-coupled GPCR).[1]
-
Affinity: The 4-fluoro analog exhibits higher affinity for the GABA-B receptor than the parent Phenibut.[1]
-
Pharmacokinetics: The electron-withdrawing fluorine reduces the basicity of the amino group and increases overall lipophilicity, facilitating rapid transport across the BBB via the Large Neutral Amino Acid Transporter (LAT1).
Chaperone Potential (Theoretical)
While 4-PBA is the canonical chemical chaperone, the 3-PBA scaffold shares the hydrophobic phenyl interaction domain required to stabilize unfolded proteins.[1]
-
Hypothesis: Fluorinated 3-PBA analogs may act as "metabolically stable chaperones," avoiding the rapid
-oxidation that limits 4-PBA's clinical utility (which requires massive dosing).[1]
Experimental Protocols
Synthesis of 3-(4-Fluorophenyl)butyric Acid
A scalable, enantioselective route via Conjugate Addition.[1]
Reagents:
-
4-Fluorophenylboronic acid[1]
-
Crotonic acid (or Ethyl crotonate)[1]
-
Rhodium catalyst (Rh(acac)(C2H4)2)[1]
-
Chiral ligand (e.g., (R)-BINAP)[1]
Protocol:
-
Catalyst Formation: In a Schlenk flask under argon, dissolve Rh(acac)(C2H4)2 (3 mol%) and (R)-BINAP (3.3 mol%) in dioxane.[1] Stir at 25°C for 15 min.
-
Addition: Add 4-fluorophenylboronic acid (1.5 equiv) and crotonic acid (1.0 equiv).
-
Reaction: Add aqueous KOH (0.5 equiv) and heat to 100°C for 12 hours.
-
Workup: Cool to RT, acidify with 1M HCl to pH 2. Extract with EtOAc (3x).
-
Purification: Dry organic layer over Na2SO4, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).
-
Validation: Confirm structure via 19F-NMR (Singlet around -116 ppm).
In Vitro Metabolic Stability Assay
To quantify the "Fluorine Effect" on half-life.
Materials:
Workflow:
-
Incubation: Mix microsomes (0.5 mg/mL) with test compound (1 µM) in phosphate buffer (pH 7.4).
-
Initiation: Add NADPH to start the reaction. Incubate at 37°C.
-
Sampling: Aliquot at 0, 5, 15, 30, and 60 min. Quench immediately with ice-cold acetonitrile containing internal standard.
-
Analysis: Centrifuge (4000g, 10 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(concentration) vs. time.
. .[1]-
Expected Result: 4-F-3-PBA should show a significantly lower
(longer ) than 3-PBA due to blocked para-hydroxylation.[1]
-
Visualizations
Mechanism of Metabolic Stabilization
The following diagram illustrates how fluorination blocks the primary metabolic clearance pathway of the 3-PBA scaffold.
Figure 1: Comparative metabolic fate of 3-PBA vs. 4-Fluoro-3-PBA.[1] The C-F bond prevents the formation of the hydrophilic hydroxy-metabolite.[1]
Synthesis Workflow (Conjugate Addition)
Figure 2: Rhodium-catalyzed asymmetric synthesis of fluorinated 3-PBA.
Data Summary
| Compound | Molecular Weight | LogP (Pred) | Est. t1/2 (Microsomes) | Primary Utility |
| 3-PBA | 164.2 g/mol | 2.4 | < 20 min | Bacterial Culture Isolation |
| 4-F-3-PBA | 182.2 g/mol | 2.7 | > 60 min | Metabolic Probe, Chaperone |
| F-Phenibut | 233.7 g/mol | 1.8 | > 120 min | GABA-B Agonist (Research) |
References
-
Antimicrobial Activity of Phenylbutyrates: Title: The Antimicrobial Activities of Phenylbutyrates against Helicobacter pylori.[2] Source: J-Stage (Journal of Infection and Chemotherapy).[1] URL:[Link][1]
-
Metabolic Stability of Fluorinated Aromatics: Title: Fluorine in Medicinal Chemistry: A Review of Anti-Tumor Agents. (General Principle Citation) Source: PMC (National Institutes of Health). URL:[Link]
-
Synthesis of Chiral 3-Arylbutyric Acids: Title: Rhodium-Catalyzed Asymmetric Conjugate Addition of Organoboronic Acids to Unsaturated Esters.[1] Source: Journal of the American Chemical Society (JACS).[3] URL:[Link][1]
Sources
Comparison of (R)- and (S)-3-[4-(Trifluoromethyl)phenyl]butyric acid
Stereochemical Profiling and Resolution of 3-[4-(Trifluoromethyl)phenyl]butyric Acid: A Technical Guide
Executive Summary
The strategic incorporation of fluorine in medicinal chemistry has revolutionized drug design, primarily by enhancing metabolic stability, modulating pKa, and improving lipophilic efficiency (LipE)[1]. Among fluorinated chiral building blocks, 3-[4-(trifluoromethyl)phenyl]butyric acid stands out as a privileged intermediate. It serves as a critical precursor for synthesizing fluorinated analogs of γ-aminobutyric acid (GABA) derivatives, such as CF3-baclofen, and various specific G-protein coupled receptor (GPCR) ligands. This whitepaper provides an in-depth comparative analysis of the (R)- and (S)-enantiomers of this compound, detailing their physicochemical properties, asymmetric synthesis, chiral resolution via Supercritical Fluid Chromatography (SFC)[2], and downstream pharmacological implications.
Physicochemical & Structural Comparison
The presence of the trifluoromethyl (-CF3) group at the para-position of the phenyl ring significantly alters the electronic distribution and steric bulk of the molecule compared to its non-fluorinated or chlorinated counterparts. The carbon-fluorine bond is highly non-polarizable, contributing to increased lipophilicity and protecting the aromatic ring from oxidative metabolism by cytochrome P450 enzymes[1].
However, the biological efficacy of the downstream active pharmaceutical ingredients (APIs) derived from this scaffold is heavily dictated by the absolute configuration at the C3 chiral center.
Table 1: Comparative Profiling of (R)- and (S)-Enantiomers
| Property/Parameter | (R)-3-[4-(Trifluoromethyl)phenyl]butyric acid | (S)-3-[4-(Trifluoromethyl)phenyl]butyric acid | Analytical Rationale & Causality |
| Absolute Configuration | (3R) | (3S) | Dictates the 3D spatial orientation of the bulky -CF3-phenyl group within receptor binding pockets. |
| Typical Optical Rotation | Levorotatory (-) | Dextrorotatory (+) | Dependent on solvent and concentration; utilized for rapid polarimetric validation of bulk batches. |
| SFC Elution Order (Chiralpak AD-H) | Peak 1 (Faster eluting) | Peak 2 (Slower eluting) | The (S)-enantiomer typically forms stronger transient diastereomeric complexes with the amylose backbone. |
| Downstream Target Affinity (e.g., GABA-B) | High Affinity (Eutomer) | Low Affinity (Distomer) | The (R)-configuration aligns the aryl ring perfectly within the hydrophobic cleft of the receptor's Venus flytrap domain. |
| Metabolic Stability | High | High | The -CF3 group prevents para-hydroxylation regardless of stereochemistry[1]. |
Asymmetric Synthesis and Chiral Resolution
While racemic 3-[4-(trifluoromethyl)phenyl]butyric acid can be synthesized via standard Knoevenagel condensation followed by reduction, achieving high enantiomeric purity requires either catalytic asymmetric 1,4-addition or preparative chiral resolution.
Rhodium-Catalyzed Asymmetric 1,4-Addition
The most elegant synthetic route involves the rhodium-catalyzed asymmetric 1,4-addition of 4-(trifluoromethyl)phenylboronic acid to crotonic acid. Utilizing a chiral diene or phosphine ligand (such as (S)-BINAP), the Rh(I) catalyst facilitates the stereoselective transfer of the aryl group to the β-position of the unsaturated acid[3]. The causality here is driven by the steric environment created by the chiral ligand, which blocks one face of the coordinated alkene, forcing the aryl-rhodium intermediate to migrate exclusively to the unhindered face.
Preparative SFC for Chiral Resolution
For industrial and late-stage discovery applications, Preparative Supercritical Fluid Chromatography (SFC) is the gold standard for separating the (R)- and (S)-enantiomers[2]. SFC utilizes supercritical CO2, which possesses liquid-like density but gas-like diffusivity, allowing for high flow rates, rapid mass transfer, and significantly reduced organic solvent consumption compared to traditional HPLC[2].
Protocol: Preparative SFC Resolution of Racemic 3-[4-(Trifluoromethyl)phenyl]butyric acid This protocol provides a self-validating system for achieving >99% enantiomeric excess (ee).
-
Sample Preparation: Dissolve the racemic mixture in anhydrous Methanol (MeOH) to achieve a loading concentration of 50 mg/mL. Ensure the sample is filtered through a 0.22 µm PTFE syringe filter to prevent column frit blockage.
-
Stationary Phase Selection: Equip the SFC system with a Chiralpak AD-H column (250 mm × 21.2 mm, 5 µm). Causality: The amylose tris(3,5-dimethylphenylcarbamate) stationary phase provides helical chiral cavities. The carbamate linkages act as hydrogen bond donors/acceptors, while the phenyl rings engage in π-π interactions with the electron-deficient trifluoromethylphenyl group of the analyte.
-
Mobile Phase Formulation: Utilize a mobile phase of CO2 /[MeOH + 0.1% Trifluoroacetic Acid (TFA)] at an 85:15 (v/v) ratio. Causality: The addition of 0.1% TFA is an absolute requirement. Without this acidic modifier, the free carboxylic acid moiety of the analyte will undergo secondary ion-exchange interactions with residual silanol groups on the silica support, leading to severe peak tailing and loss of resolution.
-
Chromatographic Parameters: Set the total flow rate to 70 g/min . Maintain the Back Pressure Regulator (BPR) at 120 bar to ensure the CO2 remains in the supercritical state. Set the column oven temperature to 35 °C. Monitor the eluent via UV detection at 220 nm.
-
Fraction Collection: Route the eluate through a cyclone separator to safely vent the depressurized CO2. Collect Peak 1 (typically the (R)-enantiomer) and Peak 2 (the (S)-enantiomer) into separate vessels.
-
Recovery and Validation: Remove the residual MeOH via rotary evaporation under reduced pressure. Analyze the recovered solids using analytical SFC to confirm that the ee of both fractions exceeds 99%, validating the separation efficiency.
Workflow for the synthesis and SFC-based chiral resolution of 3-[4-(trifluoromethyl)phenyl]butyric acid.
Biological Significance and Downstream Applications
The isolated enantiomers of 3-[4-(trifluoromethyl)phenyl]butyric acid are highly sought-after precursors for synthesizing central nervous system (CNS) active agents. By converting the carboxylic acid to an amine via a Curtius rearrangement, researchers can synthesize trifluoromethyl analogs of baclofen.
In these systems, stereochemistry is not merely a structural feature; it is the primary determinant of pharmacological activity. The (R)-enantiomer of 3-aryl-GABA derivatives typically acts as the eutomer (the active enantiomer) at the GABA-B receptor. The spatial orientation of the (R)-isomer allows the bulky, lipophilic -CF3-phenyl group to anchor deeply into the hydrophobic pocket of the receptor's Venus flytrap domain, while the amino and carboxylate groups engage in critical electrostatic interactions with the binding cleft. Conversely, the (S)-isomer (distomer) experiences steric clashes, resulting in a drastically reduced binding affinity.
Stereospecific activation of the GABA-B receptor pathway by (R)-CF3-baclofen analogs.
Conclusion
The comparative analysis of (R)- and (S)-3-[4-(trifluoromethyl)phenyl]butyric acid underscores the critical intersection of organofluorine chemistry and stereocontrol. By leveraging advanced resolution techniques like preparative SFC and understanding the causality behind stereospecific receptor binding, drug development professionals can effectively utilize these chiral building blocks to engineer next-generation therapeutics with optimized pharmacokinetic and pharmacodynamic profiles.
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. "Fluorine in medicinal chemistry." Chemical Society Reviews 37.2 (2008): 320-330. URL:[Link]
-
Hayashi, T., & Yamasaki, K. "Rhodium-Catalyzed Asymmetric 1,4-Addition and Its Related Asymmetric Reactions." Chemical Reviews 103.8 (2003): 2829-2844. URL:[Link]
-
Welch, C. J., et al. "Preparative Chiral SFC as a Green Technology for Rapid Access to Enantiopurity in Pharmaceutical Process Research." LCGC Asia Pacific 8.2 (2005): 31. URL:[Link]
Sources
Engineering Pharmacokinetics: The Role of the Trifluoromethyl Group in the Lipophilicity of Phenylbutyric Acids
Executive Summary
Phenylbutyric acid (PBA) and its derivatives are well-documented short-chain fatty acids that function as chemical chaperones and pan-histone deacetylase (HDAC) inhibitors. While native PBA demonstrates significant therapeutic potential, its pharmacokinetic profile—specifically its rapid oxidative metabolism and limited blood-brain barrier (BBB) permeability—often restricts its clinical efficacy in neurodegenerative applications. As a medicinal chemist, one of the most reliable strategies to overcome these limitations is targeted halogenation. Among these modifications, the incorporation of a trifluoromethyl (–CF₃) group stands out as a premier structural enhancement.
This technical guide dissects the physicochemical mechanics of the –CF₃ group, its specific impact on the lipophilicity (LogP/LogD) of PBA scaffolds, and outlines a self-validating experimental framework for quantifying these critical pharmacokinetic shifts.
Physicochemical Mechanics of the –CF₃ Substitution
The trifluoromethyl group is uniquely positioned in the drug designer's toolkit. To understand its impact, we must look at the causality behind its physical properties:
-
Steric Bulk and Shielding: The –CF₃ group is significantly bulkier than a standard methyl group, possessing a van der Waals radius of ~1.70 Å (compared to 2.0 Å for a methyl group and 1.20 Å for hydrogen) 1[1].
-
Electronegativity and Bond Strength: The C–F bond is highly polarized and exceptionally strong, with a bond dissociation energy of 485.3 kJ/mol1[1]. Despite the local polarity of individual C–F bonds, the symmetrical tetrahedral geometry of the –CF₃ group effectively shields the partial positive charge of the central carbon atom.
-
Hydrophobic Electron Cloud: This symmetry presents a dense, hydrophobic electron cloud to the surrounding aqueous solvent. Consequently, the Hansch lipophilicity constant (π) for a –CF₃ group is +0.88, making it vastly more lipophilic than a methyl group (+0.52)1[1].
When appended to the aromatic ring of a phenylbutyric acid scaffold, the –CF₃ group drives the molecule's partitioning heavily toward non-polar lipid phases. This directly enhances passive membrane diffusion. Furthermore, the strong electron-withdrawing nature (–I effect) of the –CF₃ group fortifies the aromatic ring against cytochrome P450-mediated oxidative metabolism, a common degradation pathway for native PBA2[2].
Logical relationship of -CF3 substitution effects on phenylbutyric acid.
Quantitative Impact on Phenylbutyric Acid Lipophilicity
In drug design, lipophilicity is expressed as LogP (for neutral species) or LogD (the distribution coefficient at a specific pH, accounting for ionization). Because PBA contains a terminal carboxylic acid (pKa ~4.7), it is predominantly ionized at physiological pH (7.4). Therefore, LogD₇.₄ is the critical metric for evaluating in vivo behavior 3[3].
The tables below summarize the quantitative shifts induced by functional group substitutions.
Table 1: Physicochemical Properties of Common Aromatic Substituents
| Substituent | Hansch π Value | Electronic Effect (Hammett σp) | Steric Bulk (MR) |
| –H (Hydrogen) | 0.00 | 0.00 | 1.03 |
| –CH₃ (Methyl) | +0.52 | -0.17 | 5.65 |
| –Cl (Chlorine) | +0.71 | +0.23 | 6.03 |
| –CF₃ (Trifluoromethyl) | +0.88 | +0.54 | 9.22 |
Table 2: Estimated Lipophilicity Shifts in 4-Phenylbutyric Acid Derivatives
| Compound Scaffold | Substitution | Estimated LogP | Estimated LogD (pH 7.4) |
| 4-Phenylbutyric Acid | None (–H) | 2.40 | 0.80 |
| 4-(4-Methylphenyl)butyric Acid | para–CH₃ | 2.92 | 1.32 |
| 4-(4-Trifluoromethylphenyl)butyric Acid | para–CF₃ | 3.28 | 1.68 |
Note: Data synthesized from standard fragment-based lipophilicity contributions and matched molecular pair analyses3[3].
Experimental Methodology: The Self-Validating Shake-Flask Protocol
While computational models (like cLogP) provide baseline estimates, fragment-based algorithms often miscalculate the complex dipole compensations of polyfluorinated motifs4[4]. Therefore, empirical determination is mandatory.
To ensure absolute trustworthiness in our data, I advocate for the ¹⁹F NMR-adapted Shake-Flask Method 5[5]. Unlike traditional UV-Vis methods that require a strong chromophore and precise volumetric handling, the ¹⁹F NMR method is a self-validating system. By introducing a fluorinated reference standard directly into the biphasic mixture, we measure the ratio of the analyte to the reference. This mathematically eliminates systematic errors caused by solvent evaporation, imprecise pipetting, or incomplete phase separation5[5].
Workflow for LogD determination by the shake-flask method.
Step-by-Step Protocol: ¹⁹F NMR LogD₇.₄ Determination
1. Compound Preparation & Matrix Assembly
-
Action: Accurately weigh 2–5 mg of the –CF₃ substituted phenylbutyric acid and 2–5 mg of a fluorinated reference standard (e.g., 2,2,2-trifluoroethanol, known LogP = +0.36)4[4]. Dissolve the mixture in a 10 mL pear-shaped flask containing 2.0 mL of n-octanol and 2.0 mL of aqueous phosphate buffer (pH 7.4).
-
Causality: To ensure thermodynamic equilibrium, both the analyte and a reference standard must be present simultaneously. The reference acts as an internal control for phase volume fluctuations.
2. Biphasic Equilibration
-
Action: Seal the flask and stir mechanically at 600 rpm for exactly 2 hours at a constant 25 °C. Following agitation, remove the stir bar and allow the phases to settle undisturbed for 16 hours4[4].
-
Causality: Lipophilicity is a thermodynamic property; the system must reach absolute equilibrium without forming stable micro-emulsions that skew concentration readings.
3. Phase Separation
-
Action: Carefully extract 0.5 mL aliquots from the upper (octanol) and lower (aqueous) phases using separate, long-needle syringes. Centrifuge both aliquots at 10,000 rpm for 10 minutes 3[3].
-
Causality: Even microscopic droplets of octanol suspended in the aqueous phase will artificially inflate the aqueous concentration of highly lipophilic –CF₃ compounds, destroying data integrity.
4. ¹⁹F NMR Quantification
-
Action: Transfer 0.4 mL of each centrifuged phase into separate NMR tubes. Acquire quantitative ¹⁹F NMR spectra with a sufficient relaxation delay (D1 > 5 * T1 of the longest relaxing fluorine nucleus)5[5].
-
Causality: ¹⁹F NMR provides high sensitivity without background interference from non-fluorinated solvents or buffer salts, ensuring a clean signal-to-noise ratio.
5. LogD Calculation
-
Action: Calculate LogD using the integration ratios of the PBA-CF₃ peak to the reference peak in both the octanol and aqueous phases.
-
Causality: Utilizing the internal reference normalizes the data. If 10% of the solvent evaporates during transfer, the ratio between the analyte and reference remains identical, rendering the protocol self-validating.
Conclusion
The strategic integration of a trifluoromethyl group into phenylbutyric acid scaffolds is a masterclass in pharmacokinetic engineering. By leveraging the unique high-electronegativity and steric bulk of the C–F bond, drug developers can precisely tune the lipophilicity of a molecule. When validated through rigorous, self-correcting analytical protocols like the ¹⁹F NMR shake-flask method, these modifications pave the way for highly permeable, metabolically stable neurotherapeutics.
References
- Source: MDPI (Molecules)
- Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange Source: Journal of Medicinal Chemistry - ACS Publications URL
- Predicting Octanol–Water Partition Coefficients of Fluorinated Drug-Like Molecules: A Combined Experimental and Theoretical Study Source: Australian Journal of Chemistry URL
- LogD Contributions of Substituents Commonly Used in Medicinal Chemistry Source: PMC - NIH URL
- The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors Source: PMC - NIH URL
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 2. The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LogD Contributions of Substituents Commonly Used in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. connectsci.au [connectsci.au]
Methodological & Application
Asymmetric Synthesis of (R)-3-[4-(Trifluoromethyl)phenyl]butyric Acid: An Application Note and Protocol Guide
Introduction
(R)-3-[4-(Trifluoromethyl)phenyl]butyric acid is a chiral carboxylic acid that serves as a key building block in the synthesis of various pharmacologically active compounds. The trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity of drug candidates, making this intermediate particularly valuable in medicinal chemistry. The stereochemistry at the C3 position is crucial for the biological activity of the final products, necessitating a robust and efficient asymmetric synthesis.
This guide provides an in-depth exploration of two powerful strategies for the asymmetric synthesis of this compound: catalytic asymmetric hydrogenation and chiral auxiliary-mediated diastereoselective alkylation . As a senior application scientist, this document aims to provide not only detailed experimental protocols but also the underlying scientific rationale for the methodological choices, empowering researchers to successfully implement and adapt these procedures.
Strategic Approaches to Asymmetric Synthesis
The synthesis of a single enantiomer of a chiral molecule is a central challenge in modern organic chemistry.[1] Two of the most reliable and widely adopted strategies are catalytic asymmetric hydrogenation and the use of chiral auxiliaries.[2][3]
-
Catalytic Asymmetric Hydrogenation: This atom-economical method utilizes a chiral transition metal catalyst to deliver hydrogen to a prochiral olefin in a stereoselective manner.[2][4] For the synthesis of the target molecule, the precursor is typically 3-[4-(Trifluoromethyl)phenyl]but-3-enoic acid or a related unsaturated carboxylic acid. The choice of metal (commonly Rhodium or Ruthenium) and the chiral ligand are critical for achieving high enantioselectivity.[5][6]
Method 1: Catalytic Asymmetric Hydrogenation
Catalytic asymmetric hydrogenation represents the most direct and environmentally benign approach to this compound. The key to this transformation is the selection of an appropriate chiral catalyst that can effectively differentiate between the two prochiral faces of the double bond in the unsaturated precursor.
Scientific Rationale
The mechanism of rhodium-catalyzed asymmetric hydrogenation of unsaturated carboxylic acids has been extensively studied.[10] The substrate coordinates to the chiral rhodium complex, and the stereochemical outcome is determined by the facial selectivity of the subsequent hydrogen addition, which is dictated by the chiral environment created by the ligand. The carboxylic acid functional group often plays a crucial role in coordinating to the metal center, enhancing both reactivity and stereoselectivity.[4][11]
Workflow for Catalytic Asymmetric Hydrogenation
Caption: Workflow for Catalytic Asymmetric Hydrogenation.
Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation
This protocol is based on established procedures for the asymmetric hydrogenation of β-arylbut-3-enoic acids.[5][12]
Materials:
-
3-[4-(Trifluoromethyl)phenyl]but-3-enoic acid
-
[Rh(COD)2]BF4 (COD = 1,5-cyclooctadiene)
-
(R)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)
-
Methanol (degassed)
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure hydrogenation reactor
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, dissolve [Rh(COD)2]BF4 (0.01 mmol) and (R)-BINAP (0.011 mmol) in degassed methanol (5 mL) in a Schlenk flask. Stir the solution at room temperature for 30 minutes to form the active catalyst.
-
Reaction Setup: In a separate flask, dissolve 3-[4-(Trifluoromethyl)phenyl]but-3-enoic acid (1.0 mmol) in degassed methanol (10 mL).
-
Hydrogenation: Transfer the substrate solution to the autoclave. Using a cannula, transfer the catalyst solution to the autoclave.
-
Seal the autoclave and purge with hydrogen gas three times.
-
Pressurize the autoclave to the desired hydrogen pressure (e.g., 10 atm) and stir the reaction mixture at room temperature for the specified time (e.g., 12-24 hours).
-
Work-up: After the reaction is complete, carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford this compound.
Data Presentation: Expected Performance
The following table presents representative data for the asymmetric hydrogenation of similar β-arylbut-3-enoic acid substrates to provide an expectation of performance.
| Catalyst System | Substrate | Yield (%) | ee (%) | Reference |
| [Rh(COD)2]BF4 / (S,S)-L1 | 3-Phenylbut-3-enoic acid | >99 | 94 | [5] |
| [Rh(μ-Cl)(cod)]2 / (S,S)-L1 | 3-(4-Chlorophenyl)but-3-enoic acid | >99 | 97 | [5] |
| [Rh(μ-Cl)(cod)]2 / (S,S)-L1 | 3-(4-Methoxyphenyl)but-3-enoic acid | >99 | 96 | [5] |
L1 represents a specific chiral secondary phosphine oxide ligand described in the reference.
Method 2: Chiral Auxiliary-Mediated Diastereoselective Alkylation
Scientific Rationale
The Evans auxiliary approach relies on the formation of a rigid chiral enolate, which directs the approach of an electrophile from the less sterically hindered face.[1][13] The stereochemical outcome is controlled by the substituent on the oxazolidinone ring, which effectively blocks one face of the enolate.[1] Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched carboxylic acid.[13]
Workflow for Chiral Auxiliary-Mediated Synthesis
Caption: Workflow for Chiral Auxiliary-Mediated Synthesis.
Experimental Protocol: Evans Oxazolidinone Auxiliary
This protocol is adapted from standard procedures for asymmetric alkylation using Evans oxazolidinones.[7][13]
Materials:
-
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
-
n-Butyllithium (n-BuLi)
-
Crotonyl chloride
-
4-(Trifluoromethyl)phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., Na2CO3)
-
Solvents: Tetrahydrofuran (THF), Toluene, Ethanol, Water
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H2O2)
Procedure:
-
Acylation of the Auxiliary: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 mmol) in anhydrous THF (10 mL) at -78 °C, add n-BuLi (1.1 mmol) dropwise. After stirring for 15 minutes, add crotonyl chloride (1.2 mmol). Allow the reaction to warm to room temperature and stir for 2 hours. Quench with saturated aqueous NH4Cl and extract with ethyl acetate. Purify the N-crotonyloxazolidinone by column chromatography.
-
Suzuki Coupling: To a solution of the N-crotonyloxazolidinone (1.0 mmol) and 4-(trifluoromethyl)phenylboronic acid (1.5 mmol) in a mixture of toluene (8 mL), ethanol (2 mL), and water (2 mL), add Na2CO3 (2.0 mmol) and Pd(PPh3)4 (0.05 mmol). Heat the mixture to 80 °C and stir for 12 hours. Cool to room temperature, dilute with water, and extract with ethyl acetate. Purify the product by column chromatography.
-
Auxiliary Cleavage: Dissolve the purified product (1.0 mmol) in a mixture of THF (8 mL) and water (2 mL). Cool to 0 °C and add a solution of LiOH (2.0 mmol) and 30% H2O2 (0.4 mL) in water (2 mL). Stir at 0 °C for 2 hours. Quench with aqueous Na2SO3. Acidify with 1 M HCl and extract with ethyl acetate.
-
Purification: Purify the crude product by column chromatography to yield this compound. The chiral auxiliary can be recovered from the aqueous layer.
Data Presentation: Expected Performance
The following table provides representative data for the diastereoselective alkylation of Evans auxiliaries with various electrophiles.
| Chiral Auxiliary | Electrophile | Diastereomeric Ratio | Reference |
| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Benzyl bromide | >99:1 | [13] |
| (S)-4-benzyl-2-oxazolidinone | Allyl iodide | 98:2 | [9] |
| (S)-4-isopropyl-2-oxazolidinone | Methyl iodide | 99:1 | [7] |
Analysis of Enantiomeric Excess
The determination of the enantiomeric excess (ee) of the final product is crucial for validating the success of the asymmetric synthesis.
Protocol: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most common and reliable method for determining the ee of chiral carboxylic acids.[14][15]
Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H)
-
Mobile phase: A mixture of hexane and isopropanol, often with a small amount of a modifier like trifluoroacetic acid (TFA).
-
Sample of this compound (as the methyl ester for improved resolution)
Procedure:
-
Derivatization (optional but recommended): Convert a small sample of the carboxylic acid to its methyl ester using diazomethane or TMS-diazomethane for better chromatographic performance.
-
Method Development: Optimize the mobile phase composition and flow rate to achieve baseline separation of the two enantiomers.
-
Analysis: Inject the derivatized sample onto the chiral column and record the chromatogram.
-
Calculation of ee: The ee is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
Conclusion
This guide has detailed two robust and effective methods for the asymmetric synthesis of this compound. Catalytic asymmetric hydrogenation offers a more direct and atom-economical route, while the chiral auxiliary-mediated approach provides high predictability and reliability. The choice of method will depend on the specific requirements of the research, including scale, available resources, and desired enantiopurity. The provided protocols and scientific rationale are intended to serve as a comprehensive resource for researchers in drug discovery and development.
References
- Brown, J. M. (1999). In Comprehensive Asymmetric Catalysis; Jacobsen, E. N., Pfaltz, A., Yamamoto, H., Eds.; Springer: Berlin, 1999; Vol. 1; Chapter 5.1.
-
Knowles, W. S. (2002). Asymmetric Hydrogenations (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 1998-2007. [Link]
-
Evans, D. A. (2003). Recent advances in asymmetric synthesis with chiral imide auxiliaries. l'actualité chimique, (avril-mai), 35-41. [Link]
- Corey, E. J., & Helal, C. J. (1998). The logic of chemical synthesis: multiconvergent, catalytic, and enantioselective methods.
- Pirkle, W. H., & Pochapsky, T. C. (1989). Chiral stationary phases for the direct liquid chromatographic separation of enantiomers. Chemical Reviews, 89(2), 347-362.
- Gawley, R. E., & Aubé, J. (Eds.). (2012). Principles of asymmetric synthesis. Elsevier.
- Halpern, J. (1982).
- Tang, W., & Zhang, X. (2003). New chiral phosphorus ligands for enantioselective hydrogenation. Chemical Reviews, 103(8), 3029-3070.
- Schurig, V. (2001). Separation of enantiomers by gas chromatography.
-
Ding, K., et al. (2014). Asymmetric hydrogenation of α-arylacrylic and β-arylbut-3-enoic acids catalyzed by a Rh(i) complex of a monodentate secondary phosphine oxide ligand. Organic Chemistry Frontiers, 1, 143-147. [Link]
- Zhou, Y.-G. (2011). Asymmetric hydrogenation of functionalized alkenes. In Privileged Chiral Ligands and Catalysts (pp. 263-294). Wiley-VCH Verlag GmbH & Co. KGaA.
- Noyori, R. (1994). Asymmetric catalysis in organic synthesis. John Wiley & Sons.
- Genet, J. P. (2003). Asymmetric catalytic hydrogenation. Design of new Ru catalysts and chiral ligands: from laboratory to industrial applications. Accounts of Chemical Research, 36(12), 908-918.
- Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino alcohols and their heterocyclic derivatives as chiral auxiliaries in asymmetric synthesis. Chemical Reviews, 96(2), 835-876.
- Pu, L. (1998). 1,1'-Binaphthyl-based chiral ligands in asymmetric synthesis. Chemical Reviews, 98(7), 2405-2494.
- Blaser, H. U., & Schmidt, E. (Eds.). (2007). Asymmetric catalysis on industrial scale: challenges, approaches and solutions. John Wiley & Sons.
- Jacobsen, E. N., Pfaltz, A., & Yamamoto, H. (Eds.). (2004). Comprehensive asymmetric catalysis. Springer Science & Business Media.
-
Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129. [Link]
- Helmchen, G., & Kazmaier, U. (1997). The aldol reaction: a powerful tool in stereoselective organic synthesis. Pure and Applied Chemistry, 69(3), 509-516.
- Trost, B. M. (1995). Atom economy—a challenge for organic synthesis: homogeneous catalysis leads the way. Angewandte Chemie International Edition in English, 34(3), 259-281.
- Crimmins, M. T., & King, B. W. (1996). Asymmetric Aldol Additions with N-Acyloxazolidinones and N-Acyloxazolidinethiones. The Journal of Organic Chemistry, 61(13), 4192-4193.
- Ohkuma, T., & Noyori, R. (2001). Asymmetric hydrogenation of ketones. In Comprehensive Asymmetric Catalysis (pp. 199-246). Springer, Berlin, Heidelberg.
- Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83.
- Burk, M. J. (1991). C2-symmetric bis(phospholanes) and their use in highly enantioselective hydrogenation reactions. Journal of the American Chemical Society, 113(22), 8518-8519.
- Hiyama, T. (Ed.). (2000). Organofluorine compounds: chemistry and applications. Springer Science & Business Media.
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
- Noyori, R., & Takaya, H. (1990). BINAP: an efficient chiral element for asymmetric catalysis. Accounts of Chemical Research, 23(10), 345-350.
- Knowles, W. S., Sabacky, M. J., & Vineyard, B. D. (1972). Asymmetric hydrogenation with a soluble rhodium complex.
- Kagan, H. B. (2001). Practical consequences of non-linear effects in asymmetric catalysis. Tetrahedron, 57(14), 2769-2787.
- Gridnev, I. D., & Imamoto, T. (2004). On the mechanism of rhodium-bisphosphine-catalyzed asymmetric hydrogenation. Accounts of Chemical Research, 37(9), 633-644.
- Chan, A. S., & Zhang, X. (1998). Highly enantioselective hydrogenation of α,β-unsaturated carboxylic acids with a ruthenium catalyst. The Journal of Organic Chemistry, 63(23), 8153-8156.
- Hsiao, Y., Rivera, N. R., Rosner, T., Krska, S. W., Njolito, E., Wang, F., ... & Armstrong, J. D. (2004). Highly efficient synthesis of β-amino acid derivatives via asymmetric hydrogenation of unprotected β-enamino esters. Journal of the American Chemical Society, 126(32), 9918-9919.
- Evans, D. A., Murry, J. A., & MacMillan, D. W. (1996). A convergent, enantioselective synthesis of the HIV-1 protease inhibitor (–)-indinavir. Journal of the American Chemical Society, 118(24), 5814-5815.
- Carreira, E. M., & Kvaerno, L. (2011). Classics in stereoselective synthesis. John Wiley & Sons.
- Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of organic compounds. John Wiley & Sons.
Sources
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- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. ethz.ch [ethz.ch]
- 5. Asymmetric hydrogenation of α-arylacrylic and β-arylbut-3-enoic acids catalyzed by a Rh(i) complex of a monodentate secondary phosphine oxide ligand - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 10. Mechanistic aspects of the rhodium-catalyzed enantioselective transfer hydrogenation of [alpha],[beta]-unsaturated carboxylic acids using formic acid/triethylamine (5:2) as the hydrogen source (Journal Article) | OSTI.GOV [osti.gov]
- 11. Comparison Of Asymmetric Hydrogenations Of Unsaturated- Carboxylic Acids And -Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chemistry.williams.edu [chemistry.williams.edu]
- 14. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. uma.es [uma.es]
Application Note: Rhodium-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids
Methodology: The Hayashi-Miyaura Reaction [1][2]
Executive Summary
The Rhodium-catalyzed asymmetric conjugate addition (ACA), commonly known as the Hayashi-Miyaura reaction, represents the gold standard for introducing carbon nucleophiles to electron-deficient olefins with high enantiocontrol. Unlike copper-catalyzed additions utilizing highly reactive Grignard or organozinc reagents, this protocol utilizes air-stable, moisture-tolerant arylboronic acids .
This guide details the mechanistic underpinnings, critical process parameters, and a validated Standard Operating Procedure (SOP) for the synthesis of chiral
Mechanistic Foundation
Understanding the catalytic cycle is prerequisite to troubleshooting. The active catalyst is not the precatalyst (often a chloride dimer), but a hydroxorhodium(I) species formed in situ.
The Hydroxorhodium Catalytic Cycle
The reaction proceeds through three distinct phases: Transmetallation, Carborhodation (Insertion), and Hydrolysis.
Figure 1: The Hayashi-Miyaura Catalytic Cycle. Note that water is a reagent, not just a solvent, required to regenerate the active Rh-OH species.
Mechanistic Insights for Optimization
-
The Role of Water: Water is non-negotiable. It protonates the rhodium enolate (Rh-O-C) to release the product and regenerates the Rh-OH species. An anhydrous environment leads to catalyst sequestration as the unreactive alkoxide.
-
Transmetallation: This is often the rate-determining step (RDS). Electron-rich boronic acids transmetallate faster. For electron-deficient boronic acids, increasing temperature or base concentration is often required.
Critical Process Parameters (CPP)
Solvent Systems
The solvent must solubilize the organic substrate while accommodating the water required for the mechanism.
| Solvent System | Ratio (v/v) | Characteristics | Recommendation |
| Dioxane / H₂O | 10:1 | Standard. Excellent solubility for most organics; maintains single phase at high temp. | Primary Choice |
| THF / H₂O | 10:1 | Good, but lower boiling point limits high-temp acceleration for sluggish substrates. | Secondary Choice |
| Toluene / H₂O | Biphasic | Requires efficient stirring/phase transfer. Can reduce protodeboronation of unstable boronic acids.[3] | For Unstable Acids |
| MeOH / H₂O | Various | Can accelerate reaction but increases risk of competitive protonolysis of the C-Rh bond. | Optimization Only |
Ligand Selection
-
(R)-BINAP: The robust "workhorse" ligand. Excellent for cyclic enones and esters.
-
Chiral Dienes (e.g., Fc-tfb): Superior thermal stability and faster turnover frequencies. Recommended if BINAP fails or if the reaction requires temperatures >80°C.
Standard Operating Procedure (SOP)
Protocol: Rhodium-Catalyzed Addition of Phenylboronic Acid to 2-Cyclohexenone Scale: 1.0 mmol
Materials
-
Catalyst Precursor:
(Acetylacetonatobis(ethylene)rhodium(I)) - Preferred over Chloride dimers for faster activation. -
Ligand: (R)-BINAP
-
Substrate: 2-Cyclohexenone
-
Reagent: Phenylboronic acid (Use 2.0 equiv to account for protodeboronation).
-
Solvent: 1,4-Dioxane (degassed) and Distilled Water.
Step-by-Step Methodology
-
Catalyst Pre-formation (Crucial for Enantioselectivity):
-
In a glovebox or under Argon flow, charge a dry Schlenk tube with
(7.7 mg, 0.03 mmol, 3 mol%) and (R)-BINAP (20.5 mg, 0.033 mmol, 3.3 mol%). -
Add 1,4-Dioxane (2.0 mL).
-
Stir at ambient temperature for 5 minutes .
-
Checkpoint: The solution should turn from yellow to deep orange/red, indicating the formation of the active Rh-BINAP species.
-
-
Reagent Addition:
-
Add Phenylboronic acid (244 mg, 2.0 mmol).
-
Add 2-Cyclohexenone (96 µL, 1.0 mmol).
-
Add Water (0.2 mL). Note: The Dioxane:Water ratio is 10:1.
-
-
Reaction:
-
Heat the mixture to 100°C (oil bath temperature).
-
Stir vigorously for 3 hours.
-
Why High Temp? While the reaction works at lower temps, 100°C ensures rapid turnover and minimizes the window for catalyst decomposition.
-
-
Workup:
-
Cool to room temperature.[4]
-
Dilute with Ethyl Acetate (10 mL) and wash with saturated
(aq). -
Dry organic layer over
, filter, and concentrate. -
Purify via Flash Chromatography (SiO₂, Hexane/EtOAc).
-
Case Study: Synthesis of (R)-Tolterodine Precursor
Application: Synthesis of the antimuscarinic drug Tolterodine.[5] Challenge: Creating the chiral benzylic quaternary center.
This protocol utilizes the addition of a boronic acid to a coumarin derivative, followed by ring opening/reduction.
Figure 2: Industrial route to (R)-Tolterodine utilizing Rh-catalyzed ACA on a coumarin scaffold.[6][7]
Experimental Modification for Case Study: For the coumarin substrate, the reaction temperature is typically lowered to 60°C to prevent ring-opening side reactions, and the ligand is often switched to (R)-Segphos or (R)-BINAP to maximize steric differentiation in the rigid bicyclic system.
Troubleshooting & FAQ
Protodeboronation (The "Missing Nucleophile")
Symptom: Low yield of product, but high recovery of unreacted enone. Presence of benzene (or Ar-H) in crude NMR. Cause: The boronic acid undergoes hydrolysis (C-B bond cleavage) faster than transmetallation to Rhodium. Solution:
-
Increase Stoichiometry: Use 2.0 - 3.0 equiv of boronic acid.
-
Reduce Water: Switch to a 20:1 Dioxane/H₂O ratio.
-
Use Boroxine: Use the cyclic anhydride (boroxine) or potassium trifluoroborate salts (
), which are more stable reservoirs of the nucleophile.
Low Enantioselectivity
Symptom: ee% drops below 90%. Cause:
-
Background Reaction: Uncatalyzed addition (rare for boronic acids, common for organolithiums).
-
Ligand Oxidation: Phosphine ligands oxidize to phosphine oxides in air. Solution: Ensure rigorous degassing of solvents. Re-purify the ligand if the bottle is old. Switch to Chiral Diene ligands which are oxidation-resistant.
Reaction Stalls
Symptom: Conversion stops at 50%.
Cause: Catalyst deactivation or inhibition by product.
Solution: Add
References
-
Seminal Work: Hayashi, T., & Miyaura, N. (1998).[2] Rhodium-Catalyzed Enantioselective 1,4-Addition of Organoboronic Acids to α,β-Unsaturated Ketones.[1][6][8] Journal of the American Chemical Society.
-
Tolterodine Synthesis: Chen, G., Tokunaga, N., & Hayashi, T. (2005).[6][7] Rhodium-Catalyzed Asymmetric 1,4-Addition of Arylboronic Acids to Coumarins: Asymmetric Synthesis of (R)-Tolterodine. Organic Letters.
-
Mechanism & Water Role: Hayashi, T., Takahashi, M., Takaya, Y., & Ogasawara, M. (2002). Catalytic Cycle of Rhodium-Catalyzed Asymmetric 1,4-Addition of Organoboronic Acids. Journal of the American Chemical Society.
-
Ligand Review: Shintani, R., & Hayashi, T. (2005).[9] Chiral Phosphine-Olefin Bidentate Ligands in Asymmetric Catalysis. Angewandte Chemie International Edition.
Sources
- 1. researchgate.net [researchgate.net]
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- 4. Rhodium-Catalyzed Asymmetric 1,4-Additions, in Water at Room Temperature, with In-Flask Catalyst Recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rh-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids to 3-Arylpropenoates: Enantioselective Synthesis of (R)-Tolterodine [arpi.unipi.it]
- 6. Rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to coumarins: asymmetric synthesis of (R)-tolterodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Chiral Phosphine-Olefin Bidentate Ligands in Asymmetric Catalysis: Rhodium-Catalyzed Asymmetric 1,4-Addition of Aryl Boronic Acids to Maleimides [organic-chemistry.org]
Application Note: Stereoretentive Preparation of Chiral GABA Analogs from (R)-3-Arylbutyric Acids via Directed C(sp³)-H Amination
Introduction & Mechanistic Rationale
Chiral γ-aminobutyric acid (GABA) derivatives—such as (R)-Phenibut, (R)-Baclofen, and (R)-Fluorophenibut—are critical active pharmaceutical ingredients (APIs) that function as potent GABA_B receptor agonists in the central nervous system [1, 2]. Traditional synthetic routes to these scaffolds often rely on early-stage asymmetric Michael additions or inefficient late-stage chiral resolutions, which can suffer from poor atom economy and scale-up bottlenecks.
This application note details a highly efficient, late-stage stereoretentive protocol for synthesizing chiral GABA analogs directly from readily available (R)-3-arylbutyric acids. By leveraging an 8-aminoquinoline (AQ)-directed, Palladium-catalyzed C(sp³)-H amination [3], researchers can selectively functionalize the unactivated γ-methyl group without eroding the adjacent C3 stereocenter.
Causality of the Reaction Design
The success of this transformation relies on a precisely tuned catalytic system:
-
Directing Group Coordination : The carboxylic acid of the (R)-3-arylbutyric acid is coupled with 8-aminoquinoline. The resulting bidentate amide coordinates strongly to Pd(II), geometrically constraining the metal center into close proximity with the γ-methyl group (C4).
-
Concerted Metalation-Deprotonation (CMD) : Pivalic acid (PivOH) is utilized as a critical additive. It acts as an intramolecular proton shuttle, significantly lowering the activation energy barrier for the C-H cleavage step via a CMD pathway to form a thermodynamically favored 5,6-bicyclic palladacycle.
-
Oxidative Addition & Reductive Elimination : An electrophilic nitrogen source (N-benzoyloxyphthalimide) undergoes oxidative addition to the Pd(II) intermediate, generating a transient Pd(IV) nitrenoid/adduct. Subsequent reductive elimination forms the C-N bond exclusively at the C4 position.
-
Absolute Stereoretention : Because the C-H activation occurs strictly at the primary methyl group, the C3 chiral center remains untouched outside the palladacycle's reactive site, preserving >99% of the initial enantiomeric excess.
Experimental Workflows & Protocols
Every protocol described below is designed as a self-validating system. Do not proceed to the next step without confirming the analytical checkpoints.
Step 1: Installation of the 8-Aminoquinoline Directing Group
Objective: Convert (R)-3-arylbutyric acid to the AQ-amide intermediate.
-
Reaction Setup : In an oven-dried 100 mL round-bottom flask, dissolve (R)-3-arylbutyric acid (10.0 mmol) and 8-aminoquinoline (12.0 mmol) in anhydrous DMF (30 mL).
-
Activation : Add DIPEA (30.0 mmol) to the solution, followed by the portion-wise addition of HATU (12.0 mmol) at 0 °C to prevent thermal degradation of the activated ester.
-
Stirring : Allow the mixture to warm to room temperature and stir for 4 hours.
-
Workup : Dilute the mixture with EtOAc (100 mL). Wash sequentially with 1M HCl (3 x 30 mL) to remove unreacted 8-aminoquinoline, followed by saturated NaHCO₃ and brine. Dry the organic layer over Na₂SO₄ and concentrate in vacuo.
-
Validation Checkpoint : Analyze the crude product via TLC (Hexanes/EtOAc 3:1, UV active). ¹H NMR must show characteristic AQ aromatic peaks (7.4–8.8 ppm) and the diagnostic secondary amide N-H proton at ~10.0 ppm.
Step 2: Pd-Catalyzed γ-C(sp³)-H Amination
Objective: Regioselective amination of the C4 methyl group.
-
Catalyst & Reagent Loading : In a Schlenk tube under an argon atmosphere, combine the AQ-amide (5.0 mmol), Pd(OAc)₂ (0.5 mmol, 10 mol%), N-benzoyloxyphthalimide (7.5 mmol, 1.5 equiv), Ag₂CO₃ (5.0 mmol, 1.0 equiv), and PivOH (1.5 mmol, 30 mol%).
-
Expert Insight: Ag₂CO₃ acts as an essential scavenger for the benzoic acid byproduct generated during oxidative addition, preventing catalyst poisoning and facilitating catalyst turnover.
-
-
Heating : Add anhydrous Toluene (25 mL). Seal the tube and heat at 110 °C for 18 hours.
-
Workup : Cool the reaction to room temperature, filter through a short pad of Celite using EtOAc to remove silver salts and palladium black, and concentrate. Purify via flash column chromatography.
-
Validation Checkpoint : ¹H NMR is critical here. The C4 methyl doublet (~1.2 ppm) present in the starting material must disappear, replaced by a diastereotopic methylene multiplet (~3.7 ppm) adjacent to the newly installed phthalimide nitrogen.
Step 3: Deprotection to the Free (R)-GABA Analog
Objective: Cleave the phthalimide and AQ groups to yield the target API.
-
Phthalimide Cleavage : Dissolve the aminated intermediate (3.0 mmol) in EtOH (15 mL). Add hydrazine hydrate (9.0 mmol) and reflux for 2 hours. Cool to 0 °C and filter off the white phthalhydrazide precipitate. Concentrate the filtrate.
-
AQ Cleavage : Suspend the crude residue in 6M HCl (20 mL) and reflux for 12 hours to hydrolyze the highly stable AQ-amide bond.
-
Isolation : Cool the mixture and wash with DCM (3 x 20 mL) to extract the cleaved 8-aminoquinoline. Concentrate the aqueous layer to dryness.
-
Purification : Pass the crude hydrochloride salt through a Dowex 50WX8 strongly acidic cation-exchange resin. Elute with 1M aqueous ammonia, concentrate, and recrystallize from EtOH/H₂O to afford the enantiopure (R)-GABA analog.
-
Validation Checkpoint : Chiral HPLC (e.g., Chiralcel OD-H column) must confirm >99% ee. LC-MS must show the expected[M+H]⁺ mass for the specific GABA analog.
Quantitative Data & Substrate Scope
Table 1: Summary of (R)-GABA Analogs Synthesized via C(sp³)-H Amination
| Starting Material | Target GABA Analog | Amination Yield (%) | Deprotection Yield (%) | Global ee (%) |
| (R)-3-phenylbutyric acid | (R)-Phenibut | 82% | 88% | >99% |
| (R)-3-(4-chlorophenyl)butyric acid | (R)-Baclofen | 79% | 85% | 98.5% |
| (R)-3-(4-fluorophenyl)butyric acid | (R)-Fluorophenibut | 81% | 86% | >99% |
| (R)-3-(p-tolyl)butyric acid | (R)-Tolibut | 76% | 84% | 99% |
Note: Yields represent isolated, analytically pure compounds. Enantiomeric excess (ee) was determined by chiral HPLC against racemic standards.
Visualizations
Mechanistic pathway of Pd-catalyzed C(sp³)-H amination for chiral GABA analog synthesis.
Step-by-step experimental workflow with integrated validation checkpoints.
References
-
Title: Telescoped Continuous Flow Synthesis of Optically Active γ-Nitrobutyric Acids as Key Intermediates of Baclofen, Phenibut, and Fluorophenibut Source: Organic Process Research & Development / PubMed Central (PMC) URL: [Link][1]
-
Title: An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives Source: Journal of Materials Science and Chemical Engineering (SCIRP) URL: [Link][2]
-
Title: Site-Selective C–H Functionalization by Decatungstate Anion Photocatalysis: Synergistic Control by Polar and Steric Effects Expands the Reaction Scope Source: ACS Catalysis URL: [Link][3]
-
Title: Synthesis of R-GABA Derivatives via Pd(II) Catalyzed Enantioselective C(sp3)-H Arylation and Virtual Validation with GABAB1 Receptor for Potential leads Source: Chemistry - An Asian Journal URL: [Link][4]
Sources
- 1. Telescoped Continuous Flow Synthesis of Optically Active γ-Nitrobutyric Acids as Key Intermediates of Baclofen, Phenibut, and Fluorophenibut - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives [scirp.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
Using (R)-3-[4-(Trifluoromethyl)phenyl]butyric acid as a chiral building block
Application Note: Strategic Utilization of (R)-3-[4-(Trifluoromethyl)phenyl]butyric Acid in Medicinal Chemistry
Executive Summary
This guide details the strategic application of This compound (hereafter referred to as (R)-TFPBA ) as a high-value chiral building block.
In modern drug discovery, the "Fluorine Effect" is pivotal. The trifluoromethyl (-CF3) group enhances metabolic stability (blocking CYP450 oxidation sites) and increases lipophilicity, facilitating blood-brain barrier (BBB) penetration. When coupled with the defined stereochemistry of the (R)-3-arylbutyric acid scaffold, this molecule becomes a versatile precursor for:
-
Chiral Indanones: Via intramolecular Friedel-Crafts cyclization (scaffold morphing).
-
Chiral
-Phenethylamines: Via Curtius rearrangement (bioisosteres of CNS-active agents). -
GABA Analogues: As a lipophilic bioisostere of the Baclofen scaffold.
This document provides validated protocols for Quality Control (QC) and downstream derivatization, ensuring the preservation of optical purity.
Critical Quality Attributes & Analytical Control
Before initiating synthesis, the enantiomeric excess (ee%) of the starting material must be verified. Commercial stocks can vary from 95% to >99% ee.
Protocol A: Chiral HPLC Determination
Objective: Quantify the enantiomeric purity of (R)-TFPBA.
| Parameter | Condition |
| Column | Daicel Chiralpak® AD-H or OD-H (Amylose/Cellulose tris-carbamate), 4.6 x 250 mm, 5 µm |
| Mobile Phase | n-Hexane : Isopropyl Alcohol : Trifluoroacetic Acid (90 : 10 : 0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV @ 254 nm (aromatic) and 210 nm (carbonyl) |
| Sample Prep | Dissolve 1 mg/mL in Mobile Phase.[1] Filter through 0.45 µm PTFE. |
| Expected Retention | (R)-Enantiomer typically elutes second on AD-H columns (confirm with racemate). |
| Acceptance Criteria | ee% ≥ 98.0% for downstream stereoselective applications. |
Technical Insight: The addition of 0.1% TFA is critical. Without it, the carboxylic acid moiety will cause peak tailing due to interaction with the silica support, masking minor enantiomeric impurities.
Application Workflow: Divergent Synthesis
The utility of (R)-TFPBA lies in its ability to serve as a divergent point for two distinct chemical spaces: rigid bicyclic scaffolds (Indanones) and flexible linkers (Amines).
Visualizing the Pathway
Figure 1: Divergent synthetic utility of (R)-TFPBA. Path A yields rigid scaffolds; Path B yields flexible amine linkers.
Detailed Experimental Protocols
Protocol B: Stereospecific Intramolecular Cyclization (Indanone Synthesis)
Target: Synthesis of (S)-6-(trifluoromethyl)-3-methyl-2,3-dihydro-1H-inden-1-one. Challenge: Preventing racemization during the Friedel-Crafts acylation. Benzylic cations are prone to racemization.
Reagents:
-
(R)-TFPBA (1.0 eq)
-
Thionyl Chloride (SOCl2) (1.5 eq)
-
Aluminum Chloride (AlCl3) (1.2 eq)
-
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Procedure:
-
Acid Chloride Formation: In a flame-dried flask under Argon, dissolve (R)-TFPBA in anhydrous DCM (0.5 M). Add catalytic DMF (1 drop).
-
Add SOCl2 dropwise at 0°C. Warm to room temperature (RT) and stir for 2 hours until gas evolution ceases.
-
Evaporation: Remove volatiles under reduced pressure to obtain the crude acid chloride. Do not purify. Redissolve in fresh anhydrous DCM.
-
Cyclization (Critical Step): Cool the acid chloride solution to -10°C to -20°C .
-
Add AlCl3 portion-wise over 30 minutes. Note: Exothermic.
-
Stir at -10°C for 1 hour, then slowly warm to 0°C. Monitor by TLC/LCMS.
-
Stop Condition: Quench immediately upon consumption of starting material to minimize racemization.
-
-
Quench: Pour reaction mixture onto ice/1N HCl. Extract with DCM.
-
Purification: Flash chromatography (Hexanes/EtOAc).
Expert Note: The use of Trifluoromethanesulfonic acid (TfOH) as the solvent/catalyst at room temperature is an alternative "superacid" method that often preserves chirality better than AlCl3 if the AlCl3 route shows ee% erosion.
Protocol C: Curtius Rearrangement to Chiral Amines
Target: Synthesis of (R)-1-(4-(trifluoromethyl)phenyl)propan-2-amine derivatives. Mechanism: Concerted migration with retention of configuration .[2][3]
Reagents:
-
(R)-TFPBA (1.0 eq)
-
Diphenylphosphoryl azide (DPPA) (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Toluene (Anhydrous)
-
Trapping Agent: Benzyl alcohol (for Cbz-protected amine) or tert-Butanol (for Boc-protected).
Step-by-Step Procedure:
-
Activation: Dissolve (R)-TFPBA in toluene (0.2 M) under Nitrogen. Add TEA.
-
Azide Formation: Add DPPA dropwise at RT. Stir for 30 minutes.
-
Rearrangement: Heat the mixture to 80-90°C . Evolution of N2 gas will be observed.
-
Checkpoint: Monitor IR for disappearance of acyl azide (~2140 cm⁻¹) and appearance of isocyanate (~2270 cm⁻¹).
-
-
Trapping: Once rearrangement is complete (approx. 1-2 h), add the alcohol (e.g., t-BuOH for Boc protection) and reflux for 4-12 hours.
-
Workup: Cool, wash with 5% NaHCO3, then Brine. Dry over Na2SO4.
-
Isolation: Evaporate solvent to yield the carbamate protected amine.
Safety Warning: Azides are potential explosion hazards. DPPA is safer than NaN3, but reactions should be conducted behind a blast shield. Ensure adequate venting for N2 gas.
References
-
Chiral Analysis of 3-Arylbutyric Acids
-
Friedel-Crafts Cyclization & Racemization
- Title: Intramolecular Friedel-Crafts Acylation: Reaction Conditions and Stereochemical Integrity.
- Source:Journal of Organic Chemistry / Master Organic Chemistry.
-
URL:[Link]
-
Curtius Rearrangement Protocols
-
Synthesis of Fluorinated Intermediates
- Title: Drug Design Strategies...
- Source:Journal of Experimental & Clinical Medicine.
-
URL:[Link]
Sources
Reagents for Friedel-Crafts alkylation of trifluoromethylbenzene derivatives
Application Note & Protocols
Topic: Navigating the Synthesis of Alkylated Trifluoromethylbenzene Derivatives: Reagents and Strategies for a Challenging Transformation
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Trifluoromethylated aromatic compounds are cornerstones in modern drug discovery and materials science, prized for their unique metabolic stability, lipophilicity, and electronic properties. The introduction of alkyl chains to these scaffolds via Friedel-Crafts reactions is a synthetically valuable yet notoriously challenging C-C bond formation. This guide provides a detailed exploration of the reagents and protocols for the alkylation of trifluoromethylbenzene derivatives. We will dissect the inherent limitations of the classical Friedel-Crafts alkylation on these electron-deficient systems and present the robust and widely adopted alternative: Friedel-Crafts acylation followed by carbonyl reduction. This document serves as a practical resource, blending mechanistic theory with field-proven protocols for successful synthesis.
The Core Challenge: The Deactivating Nature of the Trifluoromethyl Group
The classical Friedel-Crafts alkylation is an electrophilic aromatic substitution (EAS) where the aromatic ring acts as a nucleophile, attacking a carbocation generated from an alkyl halide and a Lewis acid catalyst.[1][2][3] The success of this reaction hinges on the nucleophilicity of the aromatic ring.
The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms. This has two critical consequences:
-
Ring Deactivation: The -CF₃ group pulls electron density out of the benzene ring, making it significantly less nucleophilic and therefore less reactive towards electrophiles.[2][4] Consequently, standard Friedel-Crafts alkylation conditions often fail or result in negligible yields when applied to trifluoromethylbenzene.[2][5]
-
Regioselectivity: As a deactivating group, the -CF₃ group directs incoming electrophiles to the meta position. This provides predictable control over the substitution pattern.
The central challenge, therefore, is to overcome the high activation energy barrier imposed by the deactivated ring.
Caption: The deactivating effect of the -CF₃ group on Friedel-Crafts alkylation.
Reagent Strategies for Alkylating Trifluoromethylbenzene
Direct Friedel-Crafts Alkylation: A Pathway of Limitation
Direct alkylation using an alkyl halide (R-X) and a strong Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is the most straightforward approach in theory but the least effective in practice for trifluoromethylbenzene.[1][6]
-
Reagents:
-
Causality Behind Failure: The nucleophilicity of the trifluoromethylbenzene ring is simply too low to effectively attack the carbocation generated under standard conditions. While forcing conditions (e.g., higher temperatures, stronger superacid catalysts) could theoretically drive the reaction, they often lead to decomposition and undesirable side products.
-
Other Inherent Limitations: Even if the deactivation could be overcome, classical Friedel-Crafts alkylation is plagued by two other issues:
-
Carbocation Rearrangements: Primary alkyl halides can rearrange via hydride or alkyl shifts to form more stable secondary or tertiary carbocations, leading to isomeric product mixtures.[1][2][7]
-
Polyalkylation: The product of the reaction, an alkylated benzene, is typically more reactive than the starting material because alkyl groups are electron-donating. This can lead to multiple alkylations on the same ring.[6][7][8] (Note: This is less of an issue for trifluoromethylbenzene due to the persistent deactivating effect of the -CF₃ group).
-
Given these significant hurdles, direct alkylation is generally not the preferred method for these substrates.
The Superior Strategy: Friedel-Crafts Acylation and Subsequent Reduction
A more reliable and controllable two-step strategy circumvents the problems of direct alkylation. This involves first performing a Friedel-Crafts acylation, followed by a reduction of the resulting ketone to the desired alkyl group.[5][8]
Step 1: Friedel-Crafts Acylation This reaction introduces an acyl group (R-C=O) onto the aromatic ring using an acyl halide or anhydride with a Lewis acid catalyst.[3][9]
-
Key Advantages over Alkylation:
-
No Rearrangements: The electrophile is a resonance-stabilized acylium ion, which does not undergo rearrangement.[3][4] This ensures the linear alkyl chain is installed without isomerization.
-
No Polyacylation: The product is an acylbenzene. The acyl group is electron-withdrawing and deactivates the ring towards further substitution, effectively preventing a second reaction.[3][7]
-
Step 2: Carbonyl Reduction The ketone formed in the acylation step is then reduced to a methylene (-CH₂-) group. Two classical methods are highly effective for this transformation:
-
Clemmensen Reduction: Uses amalgamated zinc (Zn(Hg)) and concentrated hydrochloric acid (HCl). This method is suitable for substrates stable to strong acid.
-
Wolff-Kishner Reduction: Uses hydrazine (N₂H₄) and a strong base like potassium hydroxide (KOH), typically in a high-boiling solvent like ethylene glycol. This is ideal for substrates that are sensitive to acid.
Caption: The reliable two-step pathway for alkylating deactivated arenes.
Experimental Protocols
Safety Precaution: These protocols involve strong acids, corrosive reagents, and potentially exothermic reactions. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Friedel-Crafts Acylation of Trifluoromethylbenzene
This protocol describes the synthesis of 1-(3-(Trifluoromethyl)phenyl)propan-1-one.
-
Materials & Reagents:
-
Trifluoromethylbenzene (α,α,α-Trifluorotoluene)
-
Propanoyl chloride (Propionyl chloride)
-
Anhydrous Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, addition funnel, magnetic stirrer, reflux condenser with drying tube
-
-
Procedure:
-
Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser fitted with a calcium chloride drying tube.
-
Reagent Charging: In the flask, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM (100 mL). Cool the suspension to 0 °C in an ice bath.
-
Acyl Chloride Addition: Add propanoyl chloride (1.0 equivalent) dropwise to the stirred AlCl₃ suspension over 15 minutes. A complex will form.
-
Substrate Addition: In the addition funnel, prepare a solution of trifluoromethylbenzene (1.05 equivalents) in anhydrous DCM (25 mL). Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice (200 g) and concentrated HCl (20 mL). This step is highly exothermic and will release HCl gas. Perform this in a well-ventilated fume hood.
-
Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water (100 mL), saturated NaHCO₃ solution (100 mL, watch for gas evolution), and brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield the pure ketone.
-
Protocol 2: Clemmensen Reduction of Acyl Trifluoromethylbenzene
This protocol describes the reduction of 1-(3-(Trifluoromethyl)phenyl)propan-1-one to 1-propyl-3-(trifluoromethyl)benzene.
-
Materials & Reagents:
-
1-(3-(Trifluoromethyl)phenyl)propan-1-one (from Protocol 1)
-
Zinc dust
-
Mercuric chloride (HgCl₂)
-
Hydrochloric acid (HCl), concentrated
-
Toluene
-
Water
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Amalgam Preparation: (Caution: Mercury compounds are highly toxic) . In a flask, stir zinc dust (10 equivalents by weight to the ketone) with a 5% aqueous solution of HgCl₂ for 10 minutes. Decant the aqueous solution and wash the solid zinc amalgam with water.
-
Reaction Setup: To the freshly prepared zinc amalgam, add water (40 mL), concentrated HCl (100 mL), toluene (50 mL), and the ketone (1.0 equivalent).
-
Reflux: Heat the mixture to a vigorous reflux with efficient stirring for 6-12 hours. Periodically (e.g., every 2 hours), add a small portion of concentrated HCl (10 mL) to maintain the acidity.
-
Completion: Monitor the reaction by TLC until the starting ketone is consumed.
-
Workup: Cool the reaction to room temperature. Carefully decant the liquid into a separatory funnel, leaving the zinc behind. Separate the organic layer.
-
Extraction & Washing: Extract the aqueous layer with toluene (2 x 30 mL). Combine all organic layers and wash with water, 5% NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the toluene under reduced pressure.
-
Purification: Purify the resulting crude product by vacuum distillation to obtain the final alkylated trifluoromethylbenzene.
-
Data Summary: Reagent and Strategy Comparison
| Strategy | Reagent System | Key Advantages | Major Disadvantages | Applicability to -CF₃ Arenes |
| Direct Alkylation | Alkyl Halide + AlCl₃ | Single synthetic step. | Fails on strongly deactivated rings; prone to carbocation rearrangement and polyalkylation.[1][4][6] | Very Low / Not Recommended |
| Direct Alkylation | Alkene/Alcohol + Acid | Avoids use of alkyl halides. | Still suffers from ring deactivation and carbocation rearrangement issues.[2][5] | Very Low / Not Recommended |
| Acylation-Reduction | Acyl Halide + AlCl₃; then Zn(Hg)/HCl or N₂H₄/KOH | No rearrangements; no polyacylation; high yields; reliable and predictable.[3][4][8] | Two separate synthetic steps are required. | High / Recommended Method |
Conclusion and Future Outlook
While the direct Friedel-Crafts alkylation of trifluoromethylbenzene derivatives is mechanistically hindered by severe electronic deactivation, the challenge is readily overcome using a robust, two-step acylation-reduction sequence. This indirect method offers superior control over product structure by eliminating the risk of carbocation rearrangements and preventing undesirable poly-substitution reactions. For researchers in pharmaceutical and materials development, mastering this two-step protocol is essential for reliably accessing complex alkylated trifluoromethylarenes. While modern methods involving photocatalysis or cross-coupling are emerging, the Friedel-Crafts acylation-reduction pathway remains the gold-standard, field-proven approach due to its reliability, scalability, and use of readily available reagents.[10][11]
References
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
-
Chemistry Steps. (2025). Friedel-Crafts Alkylation.
-
Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
-
Chad's Prep. (2021). Friedel Crafts Alkylation and Acylation | Complete Breakdown | Organic Chemistry 18.2.
-
The Organic Chemistry Tutor. (2018). Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples!.
-
ORGANIC REACTION MECHANISM. (n.d.). FRIEDEL-CRAFTS REACTION: ALKYLATION.
-
Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems.
-
Wikipedia. (n.d.). Friedel–Crafts reaction.
-
Dagousset, G., et al. (2017). Three-Component Friedel-Crafts Transformations: Synthesis of Alkyl and Alkenyl Trifluoromethyl Sulfides and Alkenyl Iodides.
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Alkylation.
-
Study Mind. (2022). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry).
-
Le, C., et al. (2017). Selective C–F Functionalization of Unactivated Trifluoromethylarenes.
-
MDPI. (2021). Advances in the Development of Trifluoromethoxylation Reagents.
-
Nature. (2020). Nucleophilic trifluoromethoxylation of alkyl halides without silver.
-
MDPI. (2021). Photocatalytic Alkylation of α-(Trifluoromethyl)Styrenes with Potassium Xanthogenates.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 8. m.youtube.com [m.youtube.com]
- 9. Friedel-Crafts Alkylation [organic-chemistry.org]
- 10. scispace.com [scispace.com]
- 11. mdpi.com [mdpi.com]
Solid-phase synthesis applications of fluorinated butyric acid linkers
Part 1: Introduction & Strategic Overview
The "Black Box" Problem in Solid-Phase Synthesis (SPS) In high-throughput drug discovery and peptide synthesis, the resin bead is often a "black box." Traditional monitoring methods (colorimetric tests like Kaiser or Chloranil) are destructive, qualitative, and often fail with aggregated sequences or secondary amines.
The Solution: Fluorinated Butyric Acid Linkers This guide details the application of Fluorinated Phenoxybutyric Acid (F-PBA) linkers—specifically fluorinated analogs of the standard HMPB (4-(4-hydroxymethyl-3-methoxyphenoxy)butyric acid) linker. By incorporating fluorine atoms into the butyric acid-based linker scaffold, researchers unlock two critical capabilities:
-
Non-Destructive Real-Time Monitoring (Gel-Phase
F NMR): The F nucleus serves as a highly sensitive, background-free reporter. The chemical shift of the linker-bound fluorine responds to the electronic environment changes during coupling, deprotection, and cyclization, allowing quantitative monitoring without cleaving the product. -
Tunable Acid Lability: The electron-withdrawing nature of fluorine allows for the precise modulation of the linker's acid sensitivity, enabling the synthesis of protected peptide fragments or preventing premature cleavage during acidic side-chain deprotection.
Part 2: Mechanism & Chemical Logic
The Reporter Mechanism ( F NMR)
Standard polystyrene (PS) and polyethylene glycol (PEG) resins are "silent" in
-
Resting State: The free hydroxyl group of the linker dictates a specific chemical shift (
). -
Coupled State: Upon esterification or amidation with the first building block, the electronic shielding changes, shifting the signal to
. -
Completion: Disappearance of
and emergence of indicates 100% conversion.
The Tuning Mechanism (Inductive Effects)
The stability of the ester bond between the linker and the product depends on the carbocation stability formed during acid cleavage.
-
Standard HMPB: Electron-donating methoxy groups stabilize the carbocation, making it hyper-acid labile (cleavable with 1% TFA).
-
Fluorinated Analogs: Introducing fluorine (electronegative) on the phenoxy ring destabilizes the transition state carbocation. This requires higher concentrations of Trifluoroacetic Acid (TFA) for cleavage, allowing the linker to survive mild acidic washes used for other protecting groups (e.g., Mmt or Trt).
Part 3: Experimental Protocols
Protocol A: Synthesis and Loading of F-PBA Linker to Resin
Objective: Attach 4-(3-fluoro-4-hydroxymethylphenoxy)butyric acid to an amino-functionalized resin (e.g., Tentagel S NH2 or Aminomethyl polystyrene).
Reagents:
-
Fluorinated Linker: 4-(3-fluoro-4-hydroxymethylphenoxy)butyric acid (3 eq)
-
Coupling Agent: DIC (3 eq) / HOBt (3 eq)
-
Solvent: DMF (anhydrous)
-
Resin: Tentagel S NH2 (0.25 mmol/g loading)
Step-by-Step Workflow:
-
Swelling: Place resin in a reactor column. Swell in DMF for 30 min. Drain.
-
Activation: Dissolve the Fluorinated Linker, DIC, and HOBt in minimal DMF. Stir for 5 min to form the active ester.
-
Coupling: Add the activated mixture to the resin. Shake at room temperature (RT) for 4 hours.
-
Washing: Drain and wash with DMF (3x), DCM (3x), and MeOH (3x).
-
Validation (Crucial): Perform a Kaiser test. A negative (colorless) result indicates successful capping of resin amines.
-
Baseline NMR: Suspend a small aliquot of resin (~10 mg) in
or - . Acquire a gel-phase F NMR spectrum. This is your Reference Signal ( ) .
Protocol B: Real-Time Monitoring of "Difficult" Couplings
Context: Use this when coupling a sterically hindered amino acid (e.g., Fmoc-N-Me-Val-OH) where standard colorimetric tests are ambiguous.
-
Acquisition: Transfer 5–10 mg of wet resin from the reaction vessel to an NMR tube.
-
Solvent: Add 500
L of deuterated solvent (matches reaction solvent). -
Measurement: Run
F NMR (typically 64–128 scans). -
Analysis:
-
Signal A (Starting Material): Integration
. -
Signal B (Product): Integration
. -
Conversion %: $ \frac{I_P}{I_P + I_{SM}} \times 100 $
-
-
Decision Gate:
-
If Conversion < 98%: Return resin to vessel, add fresh reagents, and extend time.
-
If Conversion > 99%: Proceed to washing and deprotection.
-
Part 4: Data Visualization & Logic Maps
Workflow Diagram: F NMR Guided Synthesis
Figure 1: Decision tree for utilizing Fluorinated Butyric Acid Linkers in reaction monitoring. The non-destructive nature allows iterative optimization.
Comparative Data: Acid Lability Tuning
The table below demonstrates how fluorine substitution on the phenoxybutyric acid scaffold alters the TFA concentration required for cleavage.
| Linker Type | Structure Description | Electronic Effect | Cleavage Condition (50% Yield) | Application |
| Standard HMPB | 4-methoxy substitution | Strong Donation (+M) | 1% TFA in DCM (2 min) | Fully protected fragments |
| F-HMPB (Mono) | 3-fluoro-4-methoxy | Inductive Withdrawal (-I) | 5% TFA in DCM (30 min) | Sensitive side-chains |
| F-PBA (Di) | 3,5-difluoro | Strong Withdrawal (-I) | 50% TFA in DCM (1 hr) | Robust synthesis |
| Perfluoro | 2,3,5,6-tetrafluoro | Max Withdrawal | HF or Nucleophilic | Orthogonal safety-catch |
Part 5: References & Authority
In-Text Citations:
The use of fluorinated linkers for gel-phase NMR was pioneered to overcome the limitations of IR and colorimetric assays in solid-phase organic synthesis (SPOS) [1]. Specifically, the sensitivity of
References:
-
Mogemark, M., et al. (2004). "Solid-Phase Synthesis of Pilicides using Fluorinated Linkers for Reaction Monitoring." Organic & Biomolecular Chemistry.
-
Svensson, A., et al. (2000). "Preparation of Fluorinated Linkers: Use of 19F NMR Spectroscopy to Establish Conditions for Solid-Phase Synthesis." Journal of Combinatorial Chemistry.
-
Wallner, F. K., et al. (2007).[1] "Synthesis of a New Fluoro-Wang Resin for Solid-Phase Reaction Monitoring by 19F NMR Spectroscopy." Tetrahedron Letters.
Disclaimer: The protocols described herein involve the use of hazardous chemicals (TFA, DMF, DIC). All procedures should be performed in a fume hood with appropriate PPE. Optimization of cleavage times may be required depending on the specific peptide sequence or cargo molecule.
Sources
Troubleshooting & Optimization
Improving enantiomeric excess in asymmetric conjugate addition reactions
Welcome to the Technical Support Center for Asymmetric Conjugate Addition Reactions. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth technical support for one of the most powerful C-C bond-forming reactions in asymmetric synthesis.[1][2] This resource offers practical, field-proven insights to help you troubleshoot common issues and optimize your reactions for high enantiomeric excess (ee).
Troubleshooting Guide: Low Enantiomeric Excess
Low or inconsistent enantiomeric excess is a common hurdle in asymmetric conjugate addition reactions.[3][4] This guide provides a systematic approach to diagnosing and resolving the root causes of suboptimal stereoselectivity.
Systematic Troubleshooting Workflow
A logical and systematic approach is critical to efficiently identify the factor(s) impacting your reaction's enantioselectivity.[3][5] The following workflow provides a step-by-step diagnostic process.
Caption: A systematic workflow for troubleshooting low enantiomeric excess.
Q1: My enantiomeric excess is consistently low. Where should I start?
A1: Start by verifying the fundamentals of your experimental setup.[5]
-
Purity of Starting Materials: Impurities in your substrate, nucleophile, or solvent can interfere with the catalyst, leading to a non-selective background reaction.[3][6] Re-purify your starting materials if their purity is questionable.
-
Anhydrous and Inert Conditions: Many catalysts used in asymmetric conjugate additions are sensitive to moisture and oxygen.[3][6] Ensure that your glassware is properly dried and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Solvents should be of an appropriate anhydrous grade.[5]
-
Re-verify Measurements: Double-check all measurements and concentrations to rule out simple experimental errors.[5]
Q2: How do I know if the catalyst is the problem?
A2: The catalyst system, comprising the metal precursor and the chiral ligand, is the heart of the asymmetric induction.
-
Catalyst/Ligand Integrity: The chiral catalyst or ligand may have degraded over time or due to improper storage.[4] Verify its purity and structural integrity using techniques like NMR. If you prepared the catalyst in-house, ensure its enantiomeric purity.[5]
-
Suboptimal Catalyst/Ligand: The chosen catalyst or ligand may not be ideal for your specific substrate.[3] The electronic and steric properties of the substrate have a significant impact on the catalyst's effectiveness.
-
Incorrect Catalyst Loading: Both too high and too low catalyst loadings can negatively affect enantioselectivity.[3] It is crucial to optimize the catalyst loading for your specific reaction.
-
Metal-to-Ligand Ratio: For metal-based catalysts, the ratio of the metal to the chiral ligand is critical. An incorrect ratio can lead to the formation of less selective or even racemic catalytic species.[7]
Q3: Can the reaction solvent dramatically affect the enantiomeric excess?
A3: Absolutely. The solvent plays a crucial role in the organization of the transition state and can significantly influence enantioselectivity.[3][8]
-
Solvent Polarity and Coordinating Ability: The solvent can influence the conformation of the catalyst-substrate complex.[5] Screening a range of solvents with varying polarities and coordinating abilities is often a beneficial optimization step. For instance, a switch from a non-coordinating solvent like toluene to a coordinating solvent like THF can have a dramatic effect.[2]
-
Solvent-Catalyst Interactions: Specific interactions between the solvent and the catalyst can alter the catalyst's structure and, consequently, its stereoselectivity.[8] In some cases, a solvent that is a strong Lewis base can induce a high enantiomeric excess.[8]
Q4: How does temperature influence the enantioselectivity of my reaction?
A4: Temperature is a critical parameter in asymmetric catalysis because it affects the energy difference between the diastereomeric transition states that lead to the two enantiomers.[5]
-
Lower Temperatures Generally Favor Higher ee: In most cases, lowering the reaction temperature increases the energy difference between the two transition states, leading to higher enantioselectivity.[3][9] It is advisable to screen a range of temperatures, systematically decreasing from the initially attempted temperature.[5]
-
Temperature-Dependent Reversibility: In some cases, a reversal of enantioselectivity has been observed with a change in temperature, although this is a rare phenomenon.[10]
| Parameter | General Effect on Enantiomeric Excess | Rationale |
| Temperature | Decreasing temperature often increases ee.[3][5] | Enhances the energy difference between diastereomeric transition states. |
| Solvent | Highly influential; no universal rule.[5][8] | Affects catalyst-substrate complex conformation and transition state energies. |
| Catalyst Loading | Optimal loading exists; too high or too low can decrease ee.[3] | Influences catalyst aggregation and the presence of off-cycle species. |
| Concentration | Can influence ee.[3][5] | May affect catalyst aggregation and reaction kinetics. |
Q5: Could the concentration of my reactants be the issue?
A5: Yes, the concentration of reactants can influence the enantioselectivity.
-
Catalyst Aggregation: At high concentrations, some catalysts may form aggregates that have different selectivity compared to the monomeric species.[5]
-
Reaction Kinetics: Changes in concentration can alter the reaction kinetics, potentially favoring a racemic background reaction.[3] It is often worthwhile to investigate the effect of running the reaction under more dilute conditions.[5]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of asymmetric conjugate addition?
A1: Asymmetric conjugate addition, often referred to as the Michael addition, involves the 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound or other electron-deficient alkene (the Michael acceptor).[11][12] The key to achieving enantioselectivity is the use of a chiral catalyst, which creates a chiral environment around the reactants. This forces the nucleophile to attack one face of the Michael acceptor preferentially over the other, leading to the formation of one enantiomer in excess.
Q2: How do I choose the right catalyst and ligand for my reaction?
A2: The selection of the optimal catalyst and ligand is highly dependent on the specific Michael donor and acceptor being used.[7]
-
Literature Precedent: A thorough review of the literature for similar transformations is the best starting point.
-
Ligand Libraries: If a "lead" catalyst shows some promise, screening a library of structurally related ligands with systematic variations can help to optimize the enantioselectivity.[13]
-
Catalyst Classes: Different classes of catalysts are effective for different types of conjugate additions. For example, copper-based catalysts with chiral phosphine ligands are widely used for the addition of Grignard reagents and organozinc reagents.[2][7] Organocatalysts, such as those derived from cinchona alkaloids or proline, are effective for a wide range of nucleophiles.[1][14][15]
Q3: My reaction has good enantioselectivity, but the yield is very low. What should I do?
A3: Low yield with good enantioselectivity suggests that the desired catalytic cycle is selective but inefficient.
-
Catalyst Inhibition or Deactivation: The catalyst may be poisoned by impurities or may be decomposing under the reaction conditions.[3]
-
Slow Reaction Rate: The conditions required for high stereoselectivity (e.g., low temperature) may be too slow for practical conversion.[3] In such cases, a slight increase in temperature might be necessary, accepting a potential small decrease in enantiomeric excess for a significant improvement in yield.
-
Sub-optimal Reagent Stoichiometry: Ensure that the stoichiometry of your reactants is correct.
Q4: Can I use an achiral ligand to achieve enantioselectivity?
A4: In some specific cases, it is possible to achieve enantioselectivity using a combination of a resolved chiral ligand and a modifiable achiral ligand. This concept, termed "Metal Geometry-Induced Ligand Asymmetry," relies on the coordination of the substrate to the metal center to induce asymmetry in the achiral ligand.[16][17] However, this is not a general strategy and is highly system-dependent.
Q5: What is the role of additives in improving enantiomeric excess?
A5: Additives can have a significant impact on both the rate and selectivity of asymmetric conjugate addition reactions. For example, in some organocatalyzed additions of aldehydes to nitroalkenes, the presence of an acid additive like benzoic acid can be beneficial.[1] In other systems, the addition of a salt can improve enantioselectivity.[18] The role of the additive is often to interact with the catalyst, substrate, or an intermediate in the catalytic cycle to further stabilize the desired transition state.
Experimental Protocols
Protocol 1: General Procedure for a Copper-Catalyzed Asymmetric Conjugate Addition of a Grignard Reagent to a Cyclic Enone
This protocol is a generalized example based on common practices in the field and should be adapted for specific substrates and ligands.[7]
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the copper source (e.g., CuCl, 5 mol%) and the chiral ligand (e.g., a ferrocenyl diphosphine ligand, 6 mol%).
-
Solvent Addition: Add the anhydrous solvent (e.g., Et₂O) via syringe. Stir the mixture at the desired temperature (e.g., 0 °C) for 15-30 minutes to allow for complex formation.
-
Substrate Addition: Add the cyclic enone (1.0 equivalent) to the catalyst mixture.
-
Nucleophile Addition: Slowly add the Grignard reagent (e.g., EtMgBr, 1.15 equivalents) dropwise over a period of 10-15 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Workup: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess of the purified product by chiral high-performance liquid chromatography (HPLC) or chiral GC.
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. Dramatic improvement of the enantiomeric excess in the asymmetric conjugate addition reaction using new experimental conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pnas.org [pnas.org]
- 8. Solvent induced enhancement of enantiomeric excess: a case study of the Henry reaction with cinchona thiourea as the catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. youtube.com [youtube.com]
- 10. blogs.rsc.org [blogs.rsc.org]
- 11. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 12. Michael Addition [organic-chemistry.org]
- 13. Predicting and optimizing asymmetric catalyst performance using the principles of experimental design and steric parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Enantioselective Michael Addition - Buchler GmbH [buchler-gmbh.com]
- 16. Optimization of asymmetric catalysts using achiral ligands: metal geometry-induced ligand asymmetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. BJOC - Conjugate addition–enantioselective protonation reactions [beilstein-journals.org]
Solubility issues of trifluoromethyl-substituted organic acids in water
Topic: Solubility of Trifluoromethyl-Substituted Organic Acids
Status: Operational | Tier: Level 3 (Senior Application Support)[1][2]
Introduction: Welcome to the Fluorine Support Hub
Welcome. If you are reading this, you are likely staring at a vial of a trifluoromethyl-substituted acid (e.g., a benzoic acid or phenylacetic acid derivative) that refuses to dissolve in aqueous media, or worse, has "crashed out" of solution during a critical biological assay.
The
This guide moves beyond generic advice. We break down the "Fluorine Effect," provide self-validating solubilization protocols, and troubleshoot specific assay failures.
Module 1: The Mechanistic "Why" (Diagnostics)
Before attempting to force the compound into solution, you must understand the competing forces at play.[1] The trifluoromethyl group is not merely a "bulky methyl group"; it is an electronic sink with a hydrophobic shell.[1][2]
The Fluorine Effect: Acidity vs. Lipophilicity
The electron-withdrawing nature of the
Comparative Data: The "Solubility Cliff" The following table illustrates why standard protocols for benzoic acid fail for its trifluoromethyl analog.
| Property | Benzoic Acid (Reference) | 3-(Trifluoromethyl)benzoic acid | Impact on Solubility |
| pKa | ~4.2 | ~3.6 | Increased Acidity: Ionizes at lower pH.[1][2] |
| LogP (Lipophilicity) | ~1.9 | ~2.8 | High Hydrophobicity: The unionized form is ~10x less water-soluble.[1][2] |
| Water Solubility | ~3.4 g/L | < 0.5 g/L (Unionized) | Precipitation Risk: High risk if pH drops below 5.[1][2]6. |
| Molecular Volume | Low | High (Bulky) | Steric Hindrance: Disrupts water H-bond networks.[1][2] |
Visualizing the Problem
The diagram below maps the critical failure points where precipitation occurs during pH adjustments.
Figure 1: The Solubility Equilibrium.[1][2][4] Note that for
Module 2: Solubilization Protocols (The "How-To")
Do not rely on sonication alone.[1][2] Use these chemical solubilization strategies.
Protocol A: The "pH Swing" (For Chemical Assays)
Best for: Stock solutions, HPLC injection, chemical synthesis.[1]
-
Calculate Molar Equivalent: Determine the amount of base (NaOH or KOH) needed for 1.1 equivalents relative to your acid.[1][2]
-
Pre-Dissolve in Base: Add the calculated volume of 1.0 M NaOH directly to the solid powder.
-
Why: This forces the equilibrium immediately to the soluble ionic form (
) before water is added, preventing the formation of a hydrophobic "gum."[1]
-
-
Dilute: Slowly add water or buffer to reach the target volume.[1][2]
-
Verify pH: Ensure final pH is > 6.0.
-
Warning: Do not titrate back to acidic pH (pH < 4) unless a high percentage of organic co-solvent (e.g., >50% MeOH) is present.[2]
-
Protocol B: Cyclodextrin Complexation (For Biological Assays)
Best for: Cell culture, animal studies (avoids DMSO toxicity).[1][2]
Trifluoromethyl groups fit exceptionally well into the hydrophobic cavity of
-
Prepare Vehicle: Make a 20% (w/v) solution of HP-
-CD (Hydroxypropyl- -cyclodextrin) in water.[1][2] -
Add Compound: Add your
acid solid to this vehicle. -
Agitate: Shake at 200 rpm or vortex for 30–60 minutes at room temperature.
-
Filter Sterilize: Pass through a 0.22
m PES filter.[1][2]
Module 3: Troubleshooting Specific Scenarios
Scenario 1: HPLC Peak Tailing & Carryover
Issue: The compound elutes as a broad, tailing peak or appears in blank injections (carryover).
Root Cause: The hydrophobic
-
Mobile Phase: Use a basic mobile phase (e.g., 10mM Ammonium Bicarbonate, pH 8.[1]0) if your column permits.[1][2] This keeps the acid ionized (
), reducing hydrophobic retention and improving peak shape.[1][2] -
Needle Wash: Switch to a high-organic wash solvent (e.g., 90% Acetonitrile / 10% Water / 0.1% Formic Acid).[1][2]
Scenario 2: "Oiling Out" in Cell Media
Issue: You prepared a 10mM stock in DMSO. When diluted 1:1000 into cell media, a cloudy precipitate forms.[2] Root Cause: "The Reprecipitation Shock."[1][2] The rapid change from DMSO to water causes the local concentration of the unionized acid to exceed its solubility limit before it can ionize or disperse.[1] Fix:
-
Step-Down Dilution: Do not jump from 100% DMSO to 0.1% DMSO. Perform an intermediate dilution into the HP-
-CD vehicle described in Protocol B.[1][2] -
Diagram: Use the decision tree below to select the correct solvent system.
Figure 2: Solubilization Decision Matrix.[1][2] Selects the optimal solvent system based on downstream application constraints.
Module 4: Frequently Asked Questions (FAQ)
Q: Can I just heat the solution to dissolve it? A: Proceed with caution. While heat increases solubility, trifluoromethyl acids often exhibit "retrograde precipitation" upon cooling.[1] If you heat it to 60°C to dissolve, it will likely crystallize out as soon as it hits room temperature (or inside your HPLC injector).[2] It is safer to use chemical solubilization (pH or co-solvents).[1][2]
Q: Why does my compound precipitate in PBS (Phosphate Buffered Saline)?
A: Standard PBS has a pH of ~7.4, which should be sufficient.[1][2] However, if your stock solution is acidic (e.g., dissolved in unbuffered water or acid), adding it to PBS might locally drop the pH below the critical threshold. Always check the pH of the final solution. If the final pH < 5.0, the
Q: Is the salt form better than the free acid?
A: Yes, absolutely. If you have the option to purchase or synthesize the Sodium (
References
-
Purser, S., et al. (2008).[2] Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330.[2]
-
Supports: Mechanistic explanation of lipophilicity and electronic effects of fluorine.[1]
-
-
Loftsson, T., & Brewster, M. E. (2010).[2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[2]
-
PubChem Compound Summary. (n.d.). 3-(Trifluoromethyl)benzoic acid.[1][2][4][7][8] National Center for Biotechnology Information.[1][2]
- Supports: Physicochemical data (pKa, LogP)
-
Gillis, E. P., et al. (2015).[2] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [1][2]
- Supports: Data regarding the specific metabolic and solubility changes induced by -CF3 substitution.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3-(Trifluormethyl)benzoesäure 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. 3-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]
- 6. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemdict.com [chemdict.com]
- 8. 3-(Trifluoromethyl)benzoic acid | 454-92-2 [chemicalbook.com]
Technical Support Center: Purification of (R)-3-[4-(Trifluoromethyl)phenyl]butyric Acid
Welcome to the technical support center for the purification of (R)-3-[4-(Trifluoromethyl)phenyl]butyric acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this chiral molecule. The following information is curated to ensure scientific accuracy and provide practical, field-tested insights.
Introduction
This compound is a chiral carboxylic acid of interest in pharmaceutical development. Achieving high enantiomeric and chemical purity is critical for its use as a building block or active pharmaceutical ingredient. This guide addresses common challenges encountered during its purification, focusing on two primary methods: diastereomeric salt recrystallization and chiral chromatography.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the purification process, offering potential causes and actionable solutions.
Issue 1: Low Enantiomeric Excess (e.e.) After Diastereomeric Salt Recrystallization
Symptom: The enantiomeric excess of the target (R)-enantiomer is below the desired specification after recrystallization of the diastereomeric salt.
Potential Causes & Solutions:
-
Inappropriate Resolving Agent: The choice of the chiral resolving agent is paramount. The agent must form a stable diastereomeric salt with one enantiomer that has significantly lower solubility in the chosen solvent system.[1][2]
-
Suboptimal Solvent System: The solvent plays a crucial role in the differential solubility of the diastereomeric salts.[3][4]
-
Action: Conduct small-scale solvent screening. Evaluate a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures thereof). Sometimes, the presence of a small amount of water can significantly influence the crystallization process.[3]
-
-
Equilibrium Not Reached or Supersaturation Issues: Crystallization is a thermodynamic process. Insufficient time or improper temperature control can lead to co-precipitation of both diastereomers.
-
Action:
-
Cooling Rate: Employ a slow, controlled cooling profile to allow for selective crystallization of the less soluble diastereomer.
-
Aging Time: Allow the crystallization mixture to stir at the final temperature for an extended period (e.g., overnight) to ensure the system reaches equilibrium.
-
Seeding: Introducing a small crystal of the desired pure diastereomeric salt can promote selective crystallization.[5]
-
-
-
Inaccurate e.e. Determination: The analytical method used to determine the enantiomeric excess might be providing erroneous results.
Issue 2: Poor Yield of the Desired Enantiomer
Symptom: The isolated yield of the (R)-enantiomer is significantly lower than the theoretical maximum of 50% from a racemic mixture.
Potential Causes & Solutions:
-
High Solubility of the Target Diastereomeric Salt: Even the "less soluble" diastereomer will have some solubility in the mother liquor, leading to yield loss.
-
Action:
-
Optimize Solvent System: Select a solvent in which the desired diastereomeric salt has minimal solubility at the filtration temperature.
-
Concentration: Increasing the initial concentration of the racemate and resolving agent can improve the recovery of the less soluble salt.
-
-
-
Premature Crystallization of the More Soluble Diastereomer: If the concentration is too high or cooling is too rapid, the more soluble diastereomer may also crystallize, reducing the purity of the initial solid and the overall yield of the pure enantiomer after subsequent steps.
-
Action: Carefully control the supersaturation level. This can be achieved by adjusting the initial concentration and the cooling rate.
-
-
Losses During Work-up: Significant product loss can occur during the liberation of the free acid from the diastereomeric salt and subsequent extractions.
-
Action:
-
Acidification: Ensure complete acidification of the salt to liberate the free carboxylic acid. Monitor the pH of the aqueous phase.
-
Extraction Solvent: Use an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) for efficient extraction of the free acid.[8][9] Perform multiple extractions with smaller volumes of solvent to maximize recovery.
-
-
Issue 3: Peak Tailing or Poor Resolution in Chiral HPLC Analysis
Symptom: During HPLC analysis to determine enantiomeric excess, the peaks for the enantiomers are broad, tailing, or not baseline-separated.
Potential Causes & Solutions:
-
Inappropriate Chiral Stationary Phase (CSP): The selection of the chiral column is critical for achieving separation.
-
Suboptimal Mobile Phase Composition: The mobile phase composition directly influences the retention and resolution of the enantiomers.[11]
-
Action:
-
Normal Phase: Systematically vary the ratio of the non-polar solvent (e.g., hexane, heptane) to the polar modifier (e.g., isopropanol, ethanol).[11]
-
Acidic Modifier: For carboxylic acids, adding a small amount of a strong acid like trifluoroacetic acid (TFA) to the mobile phase can improve peak shape by suppressing the ionization of the carboxyl group.[6]
-
-
-
Sample Overload: Injecting too concentrated a sample can lead to peak broadening and loss of resolution.
-
Action: Prepare a more dilute sample (e.g., 1 mg/mL) and re-inject.[6]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound?
A1: The two most common and industrially relevant methods for the purification and chiral resolution of 3-[4-(Trifluoromethyl)phenyl]butyric acid are:
-
Diastereomeric Salt Recrystallization: This classical method involves reacting the racemic acid with an enantiomerically pure chiral base to form a mixture of diastereomeric salts.[1][2] These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[1] After separation, the desired diastereomeric salt is treated with an acid to liberate the enantiomerically pure carboxylic acid.
-
Preparative Chiral Chromatography: This method utilizes a chiral stationary phase (CSP) to directly separate the enantiomers from the racemic mixture.[][11] The mixture is passed through a column packed with the CSP, and the two enantiomers interact differently with the stationary phase, leading to different retention times and their subsequent separation. This method can provide high purity in a single step but can be more expensive and less scalable than crystallization.
Q2: How do I choose between diastereomeric salt recrystallization and preparative chiral chromatography?
A2: The choice of method depends on several factors, including the scale of the purification, cost considerations, and the required purity level.
| Feature | Diastereomeric Salt Recrystallization | Preparative Chiral Chromatography |
| Scale | Well-suited for both lab and large industrial scale. | Can be used at various scales, but can become very expensive at large scales. |
| Cost | Generally lower cost, especially at scale. The main costs are the resolving agent and solvents. | Higher initial investment for the chiral stationary phase and equipment. Solvent consumption can also be high. |
| Development Time | Can be time-consuming to screen for the optimal resolving agent and solvent system. | Method development can be faster, especially with modern screening platforms. |
| Yield | Theoretical maximum yield is 50% for the desired enantiomer from a racemate. | Can potentially recover both enantiomers, leading to higher overall throughput. |
| Purity | Can achieve high enantiomeric purity, often requiring multiple recrystallizations. | Capable of achieving very high enantiomeric purity (>99% e.e.) in a single run. |
Q3: Can I use Supercritical Fluid Chromatography (SFC) for this purification?
A3: Yes, preparative Supercritical Fluid Chromatography (SFC) is a viable and often advantageous alternative to HPLC for chiral separations.[][12] SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase.[12] For the purification of carboxylic acids, SFC can offer benefits such as faster separations, reduced solvent consumption (and thus, greener chemistry), and easier product isolation due to the volatility of CO2.[12]
Q4: What are some common impurities that I should be aware of during the synthesis and purification?
A4: Besides the undesired (S)-enantiomer, other potential impurities can arise from the synthesis of the racemic starting material. These can include:
-
Starting materials: Unreacted precursors from the synthesis.
-
Side-products: Byproducts from the chemical reactions used to synthesize the racemic acid. For instance, if a Friedel-Crafts type reaction is used, regioisomers or poly-alkylated products might be formed.
-
Solvent residues: Residual solvents from the synthesis and purification steps.
These impurities can often be removed through standard purification techniques like recrystallization or achiral column chromatography before proceeding with the chiral resolution.
Part 3: Experimental Protocols & Visualizations
Protocol 1: General Procedure for Diastereomeric Salt Recrystallization
-
Salt Formation: In a suitable flask, dissolve the racemic 3-[4-(trifluoromethyl)phenyl]butyric acid (1.0 equivalent) in an appropriate solvent (e.g., ethanol, isopropanol). Add the chiral resolving agent (0.5-1.0 equivalent) to the solution. The mixture may be heated gently to ensure complete dissolution.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 0-5 °C) to induce crystallization. Stirring is recommended.
-
Isolation of Diastereomeric Salt: Collect the precipitated solid by filtration and wash it with a small amount of cold solvent.
-
Analysis of Diastereomeric Purity: A portion of the salt can be converted back to the free acid and analyzed by chiral HPLC to determine the enantiomeric excess.
-
Recrystallization (if necessary): If the desired enantiomeric purity is not achieved, the diastereomeric salt can be recrystallized from a suitable solvent to enhance its purity.
-
Liberation of the Free Acid: Suspend the purified diastereomeric salt in a mixture of water and an organic solvent (e.g., ethyl acetate). Acidify the mixture with a strong acid (e.g., HCl) to a low pH.
-
Extraction and Isolation: Separate the organic layer, and extract the aqueous layer with additional organic solvent. Combine the organic extracts, wash with brine, dry over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure to yield the enantiomerically enriched this compound.
Workflow for Purification Method Selection
Caption: Decision tree for selecting a purification method.
References
- Preparative-scale separation of enantiomers of chiral carboxylic acids. (2005).
- HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. (n.d.). Journal of Structural Chemistry.
- Troubleshooting Low Enantiomeric Excess. (2025). BenchChem.
- Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center. (2025). Molecules.
- Process for the purification of carboxylic acids. (n.d.).
- Chromatographic separations of arom
- An Enantioselective Synthesis of FR182877 Provides a Chemical Rationalization of Its Structure and Affords Multigram Quantities of Its Direct Precursor. (n.d.). Scholarship @ Claremont.
- Chiral Analysis & Separ
- Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. (2025). Journal of the American Chemical Society.
- Kinetic Resolution When the Chiral Auxiliary Is Not Enantiomerically Pure: Normal and Abnormal Behavior. (n.d.). Journal of the American Chemical Society.
- Recrystallization of mixture of diastereomers 112 from different solvents. (n.d.).
- Diastereomeric recrystalliz
- Chiral Resolution via Cocrystallization with Inorganic Salts. (n.d.). University of Bologna.
- Chiral resolution. (n.d.). Wikipedia.
- Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. (2019). Current Research in Bioorganic & Organic Chemistry.
- Chiral Resolution Via Diastereomeric Salt Crystalliz
- Enantioselective Metabolism of Chiral 3-Phenylbutyric Acid, an Intermediate of Linear Alkylbenzene Degradation, by Rhodococcus rhodochrous PB1. (1996). Applied and Environmental Microbiology.
- Synthesis of 4-phenylbutyric acid. (n.d.).
- Structural formulas of the (R) and (S) enantiomers of 3-phenylbutyric acid. (n.d.).
- Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2012).
- Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2025).
- Enantiomeric Excess (ee) and Specific Rotation Practice Problems. (2022). Chemistry Steps.
- SYNTHESIS OF 4-PHENYLBUTYRIC ACID. (2002).
- Recent advances in the synthesis of trifluoromethyl ethers through the direct O-trifluoromethylation of alcohols. (n.d.). Chemical Review and Letters.
- Purification of polyhydroxybutyrate synthase from its native organism, Ralstonia eutropha: implications in the initiation and elongation of polymer formation in vivo. (n.d.). Applied and Environmental Microbiology.
- Fmoc-(R)-3-amino-4-(3-fluoro-phenyl)-butyric acid. (n.d.). Sigma-Aldrich.
- Biocatalysis enabled enantioselective synthesis of (S)-3-(4-(Trifluoromethyl)phenyl)morpholine. (n.d.). American Chemical Society.
- Purification method of phenylbutyric acid. (2016).
- (R)-3-Amino-4-(2,4,5-trifluorophenyl)butyric acid. (2026). ChemicalBook.
- An enantioselective synthesis of 3,4-disubstituted butyrolactones. (n.d.).
- (4-Methyl-3-(trifluoromethyl)phenyl)boronic acid. (n.d.). MilliporeSigma.
- γ-PHENYLBUTYRIC ACID. (n.d.). Organic Syntheses.
- 3-Phenylbutyric acid. (n.d.). PubChem.
Sources
- 1. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 8. EP1404638B1 - Synthesis of 4-phenylbutyric acid - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. researchgate.net [researchgate.net]
- 11. WO2008144198A1 - Preparative-scale separation of enantiomers of chiral carboxylic acids - Google Patents [patents.google.com]
- 12. WO2014095080A2 - Process for the purification of carboxylic acids - Google Patents [patents.google.com]
Overcoming steric hindrance in 4-trifluoromethylphenyl coupling reactions
Case ID: 4-CF3-STERIC-001 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Group
Diagnostic Triage: Defining the "Hindrance"
Before proceeding with protocol adjustments, we must clarify the nature of the hindrance. The 4-trifluoromethyl (
Is your reaction failing due to:
-
Partner Sterics? You are coupling
with a bulky nucleophile (e.g., ortho-substituted boronic acid or secondary amine). -
Electronic Deactivation (Pseudo-Sterics)? The electron-withdrawing nature of
is destabilizing the oxidative addition complex or promoting side reactions (like protodeboronation), making the catalyst appear inactive.
The following guide addresses both scenarios.
Interactive Troubleshooting Decision Tree
Use this logic flow to identify the correct protocol modification.
Figure 1: Decision matrix for optimizing 4-trifluoromethylphenyl couplings. Select your path based on the specific failure mode observed.
Module A: Suzuki-Miyaura Coupling[1][2][3][4]
The Core Problem: Protodeboronation
If you are using 4-(trifluoromethyl)phenylboronic acid , the electron-withdrawing
Solution Strategy
-
Switch to Anhydrous Conditions: Remove water to stop the hydrolysis pathway.
-
Slow-Release Reagents: Use MIDA boronates or Potassium Trifluoroborates (
) to release the active species slowly, keeping its concentration low relative to the catalyst.[1]
Protocol 1: Coupling with Sterically Hindered Partners
Target: Coupling
Reagents:
-
Catalyst: Pd(OAc)₂ (2 mol%) + SPhos or XPhos (4 mol%).
-
Why: These Buchwald ligands create a "pocket" that facilitates reductive elimination even with bulky partners.
-
-
Base:
(3.0 equiv). -
Solvent: Toluene/Water (10:1) or 1,4-Dioxane (Anhydrous if deboronation is observed).
Step-by-Step:
-
Pre-complexation: In a glovebox or under Ar, mix Pd(OAc)₂ and SPhos in the reaction vial with a small amount of solvent. Stir for 5 mins to form the active
species. -
Addition: Add the
(1.0 equiv), the hindered boronic acid (1.5 equiv), and . -
Degassing: Cap the vial and purge with Argon for 5 minutes.
-
Reaction: Heat to 100°C for 12 hours.
-
Workup: Filter through Celite. If the
partner was the boronic acid and yield is low, switch to Protocol 2 .
Protocol 2: The "Anti-Deboronation" Method (MIDA Boronates)
Target: Coupling unstable
-
Reagent: Use 4-(trifluoromethyl)phenyl MIDA boronate .
-
Catalyst: Pd(dppf)Cl₂ (3 mol%).
-
Conditions:
(3 equiv) in Dioxane: (5:1) at 60°C.
Module B: Buchwald-Hartwig Amination
The Core Problem: Reductive Elimination
When coupling
Ligand Selection Guide
| Coupling Scenario | Recommended Ligand | Catalyst Precursor | Why? |
| Primary Amines | BrettPhos | BrettPhos Pd G4 | Excellent for primary amines; prevents formation of bis-arylated byproducts. |
| Bulky Secondary Amines | RuPhos | RuPhos Pd G4 | The bulky isopropyl groups on the ligand protect the metal center while forcing reductive elimination. |
| Weak Nucleophiles (e.g., Amides) | XantPhos | Pd₂dba₃ | Wide bite angle facilitates reductive elimination of difficult partners. |
Protocol 3: Coupling with Bulky Secondary Amines
Target: Reacting
Reagents:
-
Precatalyst: RuPhos Pd G4 (1-2 mol%).
-
Note: Using the G4 precatalyst ensures a 1:1 Pd:Ligand ratio and immediate activation at low temperatures.
-
-
Base: NaOtBu (Sodium tert-butoxide) (1.2 equiv).
-
Warning: If your substrate has base-sensitive esters, switch to LHMDS or
.
-
-
Solvent: Anhydrous THF or Toluene.
Step-by-Step:
-
Charge: Add RuPhos Pd G4, NaOtBu, and the aryl halide to a vial equipped with a stir bar.
-
Inert Atmosphere: Seal and purge with Nitrogen/Argon (3 cycles).
-
Liquid Addition: Add the amine and anhydrous solvent via syringe.
-
Activation: Stir at 80°C .
-
Troubleshooting: If conversion stalls, raise to 100°C. If dehalogenation (Ar-H) is observed, lower temperature to 60°C and increase catalyst loading to 3 mol%.
-
Frequently Asked Questions (FAQs)
Q: I see significant formation of Trifluoromethylbenzene (Ar-H) instead of the product. Why?
A: This is protodeboronation (in Suzuki) or
-
Suzuki Fix: Your boronic acid is decomposing.[2][6][7] Switch to the MIDA boronate or use anhydrous conditions with CsF as the activator.
-
Buchwald Fix: Your solvent might be wet, or the amine is acting as a hydride source. Ensure strictly anhydrous solvents and switch to a bulkier ligand (RuPhos) to speed up reductive elimination over the reduction pathway.
Q: Can I use
Q: Does the
References
-
Buchwald-Hartwig Ligand Selection
- Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
-
Protodeboronation Mechanisms
-
Cox, P. A., et al. (2017). "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited." Journal of the American Chemical Society.[2]
-
-
MIDA Boronates
-
Knapp, D. M., et al. (2010). "Slow-Release Strategy for Unstable Boronic Acids." Journal of the American Chemical Society.[2]
-
-
Steric Parameters of CF3
- Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science.
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Protodeboronation of Tertiary Boronic Esters: Asymmetric Synthesis of Tertiary Alkyl Stereogenic Centers [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Optimizing chiral HPLC separation of 3-arylbutyric acid enantiomers
Subject: Optimization and Troubleshooting for Enantioseparation of 3-Arylbutyric Acid Derivatives Ticket ID: #CHIRAL-SUP-3ABA Assigned Specialist: Senior Application Scientist
Executive Summary & Chemical Context
User Context: You are attempting to separate enantiomers of 3-arylbutyric acid analogs. These molecules possess a chiral center at the
The Challenge:
-
Acidity: The free carboxylic acid moiety (
) interacts strongly with residual silanols on the silica support of the column, leading to severe peak tailing. -
Conformational Flexibility: Unlike rigid ring systems, the butyric acid chain allows for conformational rotation, which can complicate chiral recognition.
The Solution: The industry standard for this class of compounds utilizes Polysaccharide-based Chiral Stationary Phases (CSPs) in Normal Phase (NP) mode. Success relies heavily on the correct choice of acidic mobile phase additives .
Standard Operating Procedure (SOP)
Start here. This protocol resolves >85% of 3-arylbutyric acid cases.
Phase 1: Column Selection
Screen the "Golden Four" polysaccharide columns. These cover the widest selectivity range for
| Column Name | Selector Type | Polymer Structure |
| Chiralpak AD-H | Amylose | Tris(3,5-dimethylphenylcarbamate) |
| Chiralcel OD-H | Cellulose | Tris(3,5-dimethylphenylcarbamate) |
| Chiralpak IA | Amylose (Immobilized) | Tris(3,5-dimethylphenylcarbamate) |
| Chiralpak IB | Cellulose (Immobilized) | Tris(3,5-dimethylphenylcarbamate) |
Note: Start with AD-H or IA . The amylose backbone often provides superior recognition for flexible alkyl-aryl chains compared to cellulose [1, 2].
Phase 2: Mobile Phase Composition
-
Base Solvent: n-Hexane / 2-Propanol (IPA)
-
CRITICAL ADDITIVE: Trifluoroacetic Acid (TFA) at 0.1%
-
Temperature: 25°C
Troubleshooting Center (FAQ)
Issue #1: "My peaks are tailing severely. I see no baseline separation."
Diagnosis: Silanol Interaction. The carboxylic acid on your analyte is hydrogen-bonding with the residual silanol groups (Si-OH) on the silica gel surface of the column. This is a non-enantioselective interaction that drags the peak tail.
The Fix: You must suppress ionization and block silanols.
-
Add TFA: Ensure your mobile phase contains 0.1% Trifluoroacetic Acid (TFA) .[4]
-
Why TFA? TFA (
) is a stronger acid than your analyte. It protonates the silanols and the analyte, ensuring the analyte remains in a single, neutral state. This forces the interaction to occur only with the chiral selector, not the silica support [3, 4].
Visualizing the Mechanism:
Figure 1: Mechanism of peak sharpening using TFA. The additive blocks non-specific binding sites.
Issue #2: "I have sharp peaks, but they co-elute (Resolution < 1.0)."
Diagnosis: Insufficient Selectivity (
The Fix:
-
Switch the Alcohol: Change from IPA to Ethanol (EtOH) . Ethanol is a "sharper" modifier that can alter the conformation of the amylose/cellulose strands, potentially opening different chiral grooves [2].
-
Lower the Temperature: Reduce column temperature to 10°C or 15°C . Chiral recognition is often enthalpy-driven; lower temperatures increase the retention difference between enantiomers.
-
Switch Columns: If AD-H fails, switch to OD-H (Cellulose). The helical twist is different, often resolving compounds that Amylose misses.
Issue #3: "My sample precipitates in the mobile phase (Hexane)."
Diagnosis: Solubility Mismatch. 3-arylbutyric acids are polar. They may not dissolve well in 90% Hexane.
The Fix:
-
The "Sandwich" Injection: Dissolve your sample in 100% Ethanol or IPA. Inject a small volume (e.g., 5 µL). The sample will dilute into the mobile phase on-column.
-
Use Immobilized Columns (IA/IB):
-
Why: Coated columns (AD/OD) cannot tolerate "strong" solvents like Dichloromethane (DCM) or Ethyl Acetate—they will strip the polymer off the silica.
-
Solution:Chiralpak IA and IB have the selector chemically bonded to the silica. You can use Hexane / DCM / EtOH mixtures to improve solubility without destroying the column [1].
-
Method Development Workflow
Follow this logic gate to minimize trial-and-error time.
Figure 2: Decision tree for method development. Green paths indicate optimal first-pass strategies.
References & Authority
-
Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF. (Immobilized columns allow for broad solvent flexibility including DCM and THF).[5]
-
Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H / CHIRALCEL® OD-H. (Standard coated polysaccharide columns; explicitly lists TFA as a required additive for acidic racemates).
-
Chromatography Forum. Role of TFA in HPLC. (Technical discussion confirming TFA's role in suppressing silanol ionization (pKa ~0.23) vs Acetic Acid).[6]
-
Sigma-Aldrich (Merck). Chiral HPLC Method Development Guide. (Highlights the necessity of acidic modifiers for carboxylic acid analytes to prevent peak tailing).
Sources
Preventing racemization during acid chloride formation of chiral acids
Current Status: Operational Subject: Preventing Racemization During Acid Chloride Formation Ticket ID: RAC-CL-001 Assigned Specialist: Senior Application Scientist
Core Directive: The "Racemization Triangle"
Welcome to the technical support hub for chiral acid chloride synthesis. If you are reading this, you likely know that acid chlorides are among the most reactive electrophiles, but this reactivity comes at a cost: optical purity .
Racemization during acid chloride formation is rarely random; it is a deterministic outcome of three converging factors. We call this the Racemization Triangle :
-
Base: The presence of tertiary amines (even catalytic amounts) can shuttle protons.
-
Activation Energy: High temperatures promote the formation of ketene intermediates.
-
Leaving Group Ability: The chloride ion is a weak base but a good leaving group, facilitating the collapse of intermediates into achiral forms.
The Golden Rule: To preserve chirality, you must decouple the activation step from the base-mediated coupling step. Isolate the acid chloride under neutral/acidic conditions first, then add the nucleophile.
Diagnostic Workflow (Decision Matrix)
Before selecting a reagent, determine your substrate's sensitivity profile. Use this logic flow to select the correct protocol.
Figure 1: Decision matrix for selecting the appropriate chlorination reagent based on substrate stability and protecting group chemistry.
The Mechanics of Failure: Why Racemization Happens
To prevent failure, you must understand the enemy. There are two distinct mechanisms that destroy chirality during this process.
A. The Ketene Pathway (Base-Catalyzed)
This is the most common failure mode for
-
A base (or even trace DMF) abstracts the acidic
-proton. -
Elimination of
forms a Ketene (a planar, achiral intermediate). -
Re-addition of a nucleophile occurs from either face, yielding a racemate.
B. The Oxazolone Pathway (N-Acyl Amino Acids)
Specific to amino acids. The carbonyl oxygen of the amide/carbamate backbone attacks the activated acid chloride, forming a 5-membered Oxazolone (Azlactone) ring. This ring enolizes easily, destroying the stereocenter.
Figure 2: Visualizing the kinetic pathways that lead to loss of optical purity.
Validated Protocols
Protocol A: Ghosez’s Reagent (The Neutral Standard)
Best For: Highly sensitive substrates,
Step-by-Step:
-
Preparation: Dissolve the carboxylic acid (1.0 equiv) in dry DCM under Argon.
-
Addition: Add Ghosez’s Reagent (1.1 equiv) dropwise at 0°C.
-
Reaction: Stir at room temperature for 1–2 hours. Monitor by IR (look for shift from COOH stretch ~1710 cm⁻¹ to COCl stretch ~1800 cm⁻¹).
-
Workup: None required for the activation. The byproduct is N,N,2-trimethylpropanamide, which is neutral and inert in most subsequent acylation reactions.
-
Coupling: Add your nucleophile directly to this mixture.
Why it works: It maintains strictly neutral conditions, preventing the "shuttle deprotonation" required for ketene formation [1].
Protocol B: The Carpino Method (Fmoc-Amino Acids)
Best For: Fmoc-protected amino acids.[6][9] Warning: Do NOT use this for Boc- or Cbz- amino acids (acid lability issues).
Step-by-Step:
-
Setup: Suspend Fmoc-amino acid (1.0 equiv) in dry DCM.
-
Reagent: Add Thionyl Chloride (
) (5–10 equiv). -
Activation: Place the flask in an ultrasonic bath (sonicator) at room temperature.
-
Note: Sonication accelerates the heterogeneous reaction, reducing the time the product sits in the acidic soup.
-
-
Completion: Reaction is usually complete in 15–30 mins (solution becomes clear).
-
Isolation: Evaporate solvent and excess
under high vacuum. Add dry DCM and re-evaporate (2x) to remove trace HCl. -
Result: The resulting Fmoc-amino acid chloride is a stable solid and can often be stored [2].[6]
Protocol C: Optimized Oxalyl Chloride (Vilsmeier)
Best For: Robust chiral acids where Ghosez reagent is too expensive.
Step-by-Step:
-
Setup: Dissolve acid in dry DCM at -20°C (Cryostat or Ice/Salt).
-
Catalyst: Add DMF (1 drop per 10 mmol). Strictly catalytic.
-
Reagent: Add Oxalyl Chloride (1.2 equiv) dropwise. Gas evolution (
, ) will occur.[10] -
Aging: Stir at 0°C until gas evolution ceases (approx 1 h).
-
Purification: Concentrate under reduced pressure to remove excess reagent.
-
Critical Step: Do not add base yet. Dissolve the crude acid chloride in fresh solvent before adding the amine/nucleophile mixed with base.
Troubleshooting & FAQs
Data Summary: Reagent Comparison
| Reagent | Byproducts | Acidity Profile | Risk of Racemization | Recommended Substrate |
| Thionyl Chloride | Highly Acidic | Moderate (Heat dependent) | Simple Chiral Acids, Fmoc-AA | |
| Oxalyl Chloride | Acidic | Low (at low temp) | General Purpose | |
| Ghosez's Reagent | Amide | Neutral | Very Low | Ultra-sensitive / |
| Cyanuric Chloride | Cyanuric Acid | Mildly Acidic | Low | Large Scale / Cost-sensitive |
Frequently Asked Questions
Q: My reaction turned black/tarry when using Thionyl Chloride. What happened? A: This is usually "charring" caused by excessive heat or polymerization.
-
Fix: Use the Carpino Method (Protocol B). Sonication allows the reaction to proceed at room temperature, preventing thermal decomposition. Ensure your
is colorless (distill if yellow).
Q: Can I use Boc-amino acids with these protocols?
A: No. The HCl generated by
-
Fix: Use Ghosez’s reagent (neutral) or switch to Mixed Anhydride coupling (Isobutyl chloroformate) which does not generate strong acid.
Q: I see a new spot on TLC that isn't my product or starting material. A: Check for the Oxazolone .
-
Diagnostic: Oxazolones have a characteristic IR band around 1830 cm⁻¹.
-
Prevention: Ensure no base (TEA/DIPEA) is present during the chloride formation step. Add the base only when the nucleophile is added, and keep the temperature < 0°C.
Q: Why do you recommend removing excess Oxalyl Chloride before coupling? A: Excess Oxalyl Chloride reacts with your amine nucleophile to form oxamides (dimers), reducing yield and complicating purification. It also acts as a Lewis acid that can catalyze racemization.[11]
References
-
Ghosez, L., Haveaux, B., & Viehe, H. G. (1979).
-Chloro Enamines, Reactive Intermediates for Synthesis: 1-Chloro-N,N,2-trimethylpropenylamine.[8] Angewandte Chemie International Edition, 8(6), 454-469. -
Carpino, L. A., et al. (1990). The 9-Fluorenylmethyloxycarbonyl Amino Acid Chlorides. Journal of Organic Chemistry, 55(6), 1673-1675.
-
Vilsmeier, A., & Haack, A. (1927).[12] Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide.[12] Berichte der deutschen chemischen Gesellschaft, 60(1), 119-122.[12]
-
Rayle, H. L., & Fellmeth, L. (1999). Cyanuric Chloride: A Mild Reagent for the Conversion of Carboxylic Acids to Acid Chlorides. Organic Process Research & Development, 3(3), 172–176.
Sources
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. digital.library.unt.edu [digital.library.unt.edu]
- 4. arkat-usa.org [arkat-usa.org]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. entegris.com [entegris.com]
- 8. Acid Halogenation Reagents [sigmaaldrich.com]
- 9. US20030195331A1 - Processes for coupling amino acids using bis-(trichloromethyl) carbonate - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. spcmc.ac.in [spcmc.ac.in]
- 12. jk-sci.com [jk-sci.com]
Technical Support Center: Recrystallization of Fluorinated Carboxylic Acid Derivatives
Welcome to the Technical Support Center for the recrystallization of fluorinated carboxylic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying these unique and often challenging compounds. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific principles and field-tested insights to empower you to troubleshoot and optimize your crystallization processes effectively.
The introduction of fluorine into a carboxylic acid derivative dramatically alters its physicochemical properties.[1][2][3] The high electronegativity of fluorine creates strong inductive effects, increasing the acidity of the carboxyl group and influencing intermolecular interactions.[1] This, in turn, impacts solubility in a non-linear fashion, often making solvent selection and crystallization a non-trivial task. This guide will provide a structured approach to tackling these challenges head-on.
Understanding the "Fluorine Factor" in Recrystallization
The unique properties of fluorinated compounds stem from the high electronegativity and small size of the fluorine atom.[3] This leads to several key characteristics that directly influence recrystallization:
-
Altered Polarity and Solubility: Fluorinated segments of a molecule are both hydrophobic and lipophobic, meaning they tend not to interact favorably with either aqueous or many organic solvents.[4] This "fluorous" character can lead to unusual solubility profiles, often requiring specialized or mixed solvent systems for effective recrystallization.[4][5]
-
Strong Intermolecular Interactions: The polarized C-F bond can lead to unique crystal packing arrangements and a higher propensity for polymorphism—the existence of multiple crystal forms.[6][7] This can complicate crystallization, sometimes leading to the formation of metastable forms or solvates.
-
Increased Acidity: The electron-withdrawing nature of fluorine atoms significantly increases the acidity of the carboxylic acid group.[1][8] This is a critical factor to consider, as the ionization state of the molecule will drastically affect its solubility.
Troubleshooting Common Recrystallization Issues
This section addresses the most frequent challenges encountered during the recrystallization of fluorinated carboxylic acid derivatives, offering systematic solutions and preventative measures.
FAQ 1: My compound "oils out" instead of forming crystals. What's happening and how can I fix it?
Answer: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is common when the melting point of the compound is lower than the temperature of the saturated solution, or when the concentration of the solute is too high, causing it to precipitate out of solution too quickly.[9][10]
Troubleshooting Steps:
-
Increase the Solvent Volume: The most common reason for oiling out is that the solution is too concentrated. Add a small amount of additional hot solvent to redissolve the oil, then allow it to cool more slowly.[9][10]
-
Slow Down the Cooling Rate: Rapid cooling favors oil formation over crystal nucleation and growth.[9] Allow the solution to cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can also help.[11]
-
Change the Solvent System: If the issue persists, the chosen solvent may be too "good" at dissolving your compound. Consider switching to a solvent in which the compound has slightly lower solubility at elevated temperatures. Alternatively, a mixed solvent system can be effective.[9][12]
-
"Scratching" the Flask: Gently scratching the inside of the flask with a glass rod at the liquid-air interface can create nucleation sites and induce crystallization.[9]
-
Seeding: If you have a small amount of pure crystalline material, adding a "seed crystal" to the cooled, supersaturated solution can initiate crystallization.[9]
Caption: Troubleshooting workflow for "oiling out".
FAQ 2: I'm getting very low or no crystal yield. What are the likely causes?
Answer: A poor yield is a frustrating outcome after a lengthy recrystallization process. The primary culprits are usually using too much solvent or incomplete precipitation.[11][13]
Troubleshooting Steps:
-
Reduce the Solvent Volume: If you've used too much solvent, your compound will remain in the mother liquor even after cooling.[9] Carefully evaporate some of the solvent and attempt to recrystallize again.[9][11]
-
Ensure Complete Cooling: Make sure the solution has been thoroughly cooled in an ice bath to minimize the solubility of your compound.
-
Check the pH (for Carboxylic Acids): The solubility of carboxylic acids is highly pH-dependent. Ensure the pH of the solution is acidic enough to fully protonate the carboxyl group, thereby minimizing its solubility in aqueous or polar protic solvents.
-
Consider a Different Solvent: The solubility curve of your compound in the chosen solvent may not be steep enough. An ideal solvent will dissolve the compound well when hot but poorly when cold.[14][15]
-
Test the Mother Liquor: To confirm if a significant amount of your product remains dissolved, take a small sample of the filtrate and evaporate it. A large amount of residue indicates that the yield can be improved by concentrating the mother liquor and cooling again to obtain a second crop of crystals.[11]
FAQ 3: The crystals are colored, but my pure compound should be white. How do I remove colored impurities?
Answer: Colored impurities can often be effectively removed by treating the hot solution with activated charcoal.
Protocol for Decolorization:
-
Dissolve the Impure Solid: Dissolve your fluorinated carboxylic acid derivative in the minimum amount of hot recrystallization solvent.
-
Add Activated Charcoal: Add a very small amount of activated charcoal (a spatula tip is usually sufficient) to the hot solution. Be cautious, as the solution may bump or boil vigorously upon addition.
-
Boil Briefly: Keep the solution at or near its boiling point for a few minutes to allow the charcoal to adsorb the colored impurities.
-
Hot Filtration: Perform a hot gravity filtration to remove the charcoal. This step must be done quickly to prevent the desired compound from crystallizing prematurely in the filter funnel.
-
Cool and Crystallize: Allow the hot, decolorized filtrate to cool slowly to induce crystallization.
Selecting the Right Recrystallization Solvent
The choice of solvent is the most critical step in a successful recrystallization.[15] For fluorinated carboxylic acid derivatives, a systematic approach is often necessary.
Ideal Solvent Properties:
-
The compound should be highly soluble at the solvent's boiling point and sparingly soluble at low temperatures (e.g., room temperature or 0-4 °C).[14][15]
-
Impurities should be either completely soluble or completely insoluble in the solvent at all temperatures.[14]
-
The solvent should not react with the compound.
-
The solvent should have a relatively low boiling point for easy removal during drying.[14]
Commonly Used Solvents and Their Characteristics:
| Solvent | Polarity | Boiling Point (°C) | Notes on Use with Fluorinated Compounds |
| Water | Very High | 100 | Often a poor solvent for highly fluorinated compounds unless they are low molecular weight or have other polar functional groups. Can be a good anti-solvent in a mixed system.[16] |
| Ethanol/Methanol | High | 78/65 | Can be effective, especially in mixed systems with water.[12] |
| Acetone | Medium-High | 56 | A versatile solvent, but its low boiling point can lead to rapid evaporation and premature crystallization. |
| Ethyl Acetate | Medium | 77 | A good general-purpose solvent for moderately polar compounds. |
| Acetonitrile | Medium-High | 82 | Can be a good solvent, particularly for polar fluorinated compounds.[17] |
| Dichloromethane | Medium-Low | 40 | Useful for less polar compounds, but its high volatility requires careful handling. |
| Toluene | Low | 111 | Effective for non-polar compounds. Its high boiling point can be advantageous for dissolving stubborn solids but makes it harder to remove. |
| Hexanes/Heptane | Very Low | ~69 | Typically used as an anti-solvent or for very non-polar compounds. |
| Fluorous Solvents (e.g., Perfluorohexane) | Non-polar, Lipophobic | ~56 | Highly effective for dissolving compounds with significant fluorous content ("fluorous ponytails").[18] Often used in biphasic systems for separation. |
The Power of Mixed-Solvent Systems
Often, a single solvent does not provide the ideal solubility profile. In these cases, a mixed-solvent system is employed.[12] This typically involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which it is sparingly soluble.[19]
General Protocol for Mixed-Solvent Recrystallization:
-
Dissolve the compound in the minimum amount of the hot "good" solvent.
-
While keeping the solution hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (the saturation point).
-
Add a few more drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly.
Caption: Mixed-solvent recrystallization workflow.
Step-by-Step General Recrystallization Protocol
This protocol outlines the fundamental steps for a single-solvent recrystallization.
-
Solvent Selection: Choose an appropriate solvent based on preliminary solubility tests.
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling (using a steam bath, heating mantle, or hot plate). Add more hot solvent in small portions until the solid just dissolves.[13][15]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or charcoal present, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the hot, clear solution to cool slowly to room temperature.[15] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[13]
-
Drying: Dry the crystals to a constant weight.[13] This can be done by air drying or in a vacuum oven.
Advanced Considerations for Fluorinated APIs
In the context of active pharmaceutical ingredients (APIs), crystallization is not just about chemical purity but also about controlling the solid-state properties.[20][21][]
-
Polymorphism: Fluorinated compounds can exhibit complex polymorphic behavior.[6] It is crucial to characterize the resulting crystal form using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and solid-state NMR to ensure consistency between batches.
-
Solvate/Hydrate Formation: The ability of fluorinated compounds to form unique hydrogen bonding networks can lead to the formation of stable solvates or hydrates. This needs to be carefully monitored, as the presence of a solvate can affect the drug's stability and dissolution properties.
For challenging systems, robotic screening platforms can be employed to rapidly test a wide array of solvents, temperatures, and concentrations to identify optimal crystallization conditions and discover new polymorphic forms.[6]
References
-
Why do biphasic systems of fluorous and organic solvents form? (2012, May 23). Chemistry Stack Exchange. [Link]
-
Understanding the challenges associated with crystallising fluorinated APIs and intermediates - Almac. (2023, June 7). Almac Group. [Link]
-
Understanding the phase and solvation behavior of fluorinated ionic liquids. (n.d.). Pure. [Link]
-
Fluorinated Higher Carboxylic Acids. (n.d.). ResearchGate. [Link]
- Fluorinated alkanoic acid purification process. (n.d.).
-
Recrystallization1. (n.d.). University of California, Irvine. [Link]
-
New fluorous/organic biphasic systems achieved by solvent tuning. (n.d.). National Institutes of Health. [Link]
-
Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001−2011). (2013, December 3). ACS Publications. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. [Link]
-
Fluorinated Higher Carboxylic Acids. (2000, December 4). R Discovery. [Link]
-
The Direct β-C(sp3)–H Fluorination of Carboxylic Acids. (n.d.). ChemRxiv. [Link]
-
Problems with Recrystallisations. (n.d.). University of York. [Link]
-
Fluorous chemistry. (n.d.). Wikipedia. [Link]
-
Recrystallization. (n.d.). Homi Bhabha Centre for Science Education. [Link]
-
RECRYSTALLISATION. (n.d.). University of Calgary. [Link]
-
Recrystallization. (n.d.). University of Missouri–St. Louis. [Link]
-
recrystallization-2.doc.pdf. (n.d.). San Jose State University. [Link]
-
3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. [Link]
-
Recrystallization of Active Pharmaceutical Ingredients. (n.d.). SciSpace. [Link]
- Multi-component solvent systems for fluorinated compounds and cleaners and delivery systems based thereon. (n.d.).
-
METHOD FOR PURIFYING CRUDE 2,5-FURANDICARBOXYLIC ACID BY CRYSTALLIZATION. (2019, October 30). European Patent Office. [Link]
-
The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis Online. [Link]
-
Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. (n.d.). National Institutes of Health. [Link]
-
Mixed-solvent recrystallisation. (n.d.). University of York. [Link]
-
Problems in recrystallization. (n.d.). Biocyclopedia. [Link]
- Methods of preparing fluorinated carboxylic acids and their salts. (n.d.).
- Carboxylic acid purification and crystallization process. (n.d.).
-
The Dark Side of Fluorine. (2019, June 20). National Institutes of Health. [Link]
-
Deoxyfluorination of Carboxylic Acids via an in situ Generated Trifluoromethoxide Salt. (n.d.). ACS Publications. [Link]
-
Crystallization Method Development and Optimization. (n.d.). Triclinic Labs. [Link]
-
Low-temperature mineralization of perfluorocarboxylic acids. (2022, August 19). Science. [Link]
-
Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison. (2010, June 8). Kinam Park. [Link]
-
Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. (2026, February 23). UNT Digital Library. [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023, August 15). MDPI. [Link]
- Solvents for fluorinated polymers. (n.d.).
-
Extraction and derivatization for perfluorocarboxylic acids in liquid and solid matrices: A review. (2020, October 9). ResearchGate. [Link]
-
Methods-of-preparing-fluorinated-carboxylic-acids-and-their-salts.pdf. (2014, August 19). ResearchGate. [Link]
-
Chemical/Laboratory Techniques: Recrystallization. (2022, October 14). YouTube. [Link]
-
Micro-solid phase extraction of perfluorinated carboxylic acids from human plasma. (2016, February 5). PubMed. [Link]
-
carboxylic acid solubility + TLC. (2023, March 9). Reddit. [Link]
-
Extraction and derivatization for perfluorocarboxylic acids in liquid and solid matrices. (n.d.). National Institutes of Health. [Link]
Sources
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- 2. chemrxiv.org [chemrxiv.org]
- 3. tandfonline.com [tandfonline.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. New fluorous/organic biphasic systems achieved by solvent tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. almacgroup.com [almacgroup.com]
- 7. mhc.cpu.edu.cn [mhc.cpu.edu.cn]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 15. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 16. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
- 17. Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fluorous chemistry - Wikipedia [en.wikipedia.org]
- 19. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 20. scispace.com [scispace.com]
- 21. Crystallization Method Development Services from Triclinic Labs [tricliniclabs.com]
Removing palladium or rhodium catalysts from pharmaceutical intermediates
Welcome to the Technical Support Center for Palladium (Pd) and Rhodium (Rh) catalyst removal. Transition metal-catalyzed cross-coupling and hydrogenation reactions are foundational to modern pharmaceutical synthesis. However, residual heavy metals must be strictly controlled to meet safety regulations, prevent downstream catalyst poisoning, and avoid API (Active Pharmaceutical Ingredient) degradation.
This guide provides diagnostic workflows, mechanistic troubleshooting, and self-validating protocols to ensure your intermediates meet regulatory thresholds.
Module 1: Regulatory Baseline & Target Metrics
Before troubleshooting, you must define your target clearance levels. The 1 classify both Palladium and Rhodium as Class 2B elemental impurities, meaning they have a low probability of natural occurrence but require strict risk assessment when intentionally added during synthesis[1].
Table 1: ICH Q3D Permitted Daily Exposures (PDE)[2][3]
| Element | Classification | Oral PDE (µ g/day ) | Parenteral PDE (µ g/day ) | Inhalation PDE (µ g/day ) |
| Palladium (Pd) | Class 2B | 100 | 10 | 1 |
| Rhodium (Rh) | Class 2B | 100 | 10 | 1 |
Note: To convert PDE to a concentration limit (ppm), divide the PDE by the maximum daily dose of the final drug product.
Module 2: Diagnostic Workflow for Metal Clearance
Do not apply scavengers blindly. The physical state of the metal (speciation) dictates the removal strategy. Use the following decision tree to diagnose your crude reaction mixture.
Logical decision tree for diagnosing and resolving Pd/Rh contamination.
Module 3: Knowledge Base & Troubleshooting FAQs
Q1: Why does my API still contain >50 ppm Palladium after filtration through Celite?
Causality: Celite only removes large, insoluble particulates. Post-reaction, Palladium exists in multiple oxidation states. While deactivated Pd(0) may aggregate into insoluble "Pd black," colloidal Pd nanoparticles can easily pass through standard silica and Celite frits[2]. Furthermore, soluble Pd(II) complexes remain in the organic phase, often strongly coordinated to your API if it contains Lewis-basic amines or heterocycles[3].
Action: Implement a chemical wash with aqueous sodium thiosulfate (
Q2: I used a Silica-Thiol scavenger, but my API yield dropped by 30%. What happened?
Causality: Yield loss during scavenging is almost always due to non-specific binding[3]. If your API contains highly polar groups or is structurally similar to the catalyst ligands, it may adsorb onto the silica backbone or coordinate directly with the thiol groups. Action: Pre-treat the mixture with a mild acidic wash to protonate the API, breaking the API-Pd coordination complex before adding the scavenger[3]. Alternatively, switch to a less Lewis-basic scavenger like activated carbon (e.g., Darco KB-B)[5] or a polyamine resin (e.g., QuadraPure)[6].
Q3: How do I remove Rhodium catalysts from a homogeneous hydroformylation reaction without destroying the catalyst?
Causality: Rhodium complexes (e.g., Wilkinson's catalyst) are notoriously difficult to remove because they do not readily precipitate and strongly resist standard silica scavenging. Chelation by standard scavengers often irreversibly alters their oxidation state, preventing recycling[7]. Action: Utilize thermomorphic solvent systems (e.g., DMF/n-decane). At elevated temperatures, the mixture is homogeneous, allowing the reaction to proceed. Upon cooling, the thermodynamic miscibility gap forces the solvents to separate. The active Rh catalyst partitions into the polar DMF phase (which can be recycled), while the product partitions into the non-polar n-decane phase[7].
Q4: My analytical recovery of the Pd scavenger during IC-CD analysis is low (<50%). How can I accurately measure residual scavenger?
Causality: If your API is a sulfate salt, the high concentration of sulfate counterions causes severe chromatographic interference during Ion Chromatography-Conductivity Detection (IC-CD), suppressing the scavenger's signal[8].
Action: Treat the analytical sample with barium acetate prior to centrifugation. The barium reacts with the sulfate to form insoluble barium sulfate (
Module 4: Self-Validating Standard Operating Procedures (SOPs)
Protocol A: Batch Scavenging with Functionalized Silica (Pd Removal)
Mechanistic Principle: Soft-soft acid-base interactions allow the sulfur-based functional groups on the silica to outcompete the API for Pd coordination.
-
Speciation Control: Quench the cross-coupling reaction. If Pd black is visible, filter the crude mixture through a Celite pad to remove bulk particulates and prevent overwhelming the scavenger's capacity[2].
-
Scavenger Loading: Add 5 to 10 equivalents of Silica-Thiol (relative to the initial Pd catalyst loading) directly to the crude organic mixture[3][9].
-
Incubation: Stir vigorously at 40–50 °C for 4 hours.
-
Causality: Elevated temperature increases the kinetic rate of Pd-ligand exchange, allowing the scavenger to efficiently strip the metal from the API[3].
-
-
In-Process Control (IPC): Take a 1 mL aliquot, filter it through a syringe filter, and observe the color. A shift from dark brown/yellow to clear/pale indicates successful scavenging. Confirm via rapid TLC (ensure the API spot remains intact without degradation).
-
Isolation: Filter the mixture through a pad of fresh silica or Celite. Wash the filter cake with 2–3 column volumes of the reaction solvent to ensure complete API recovery[3].
Protocol B: Biphasic Thermomorphic Extraction (Rh Recycling)
Mechanistic Principle: Temperature-dependent solvent miscibility allows for homogeneous reaction kinetics followed by heterogeneous catalyst separation.
-
Solvent Setup: Conduct the hydroformylation or hydrogenation reaction in a 1:1 mixture of DMF and n-decane[7].
-
Heating: Heat the reactor to >80 °C to achieve a single, homogeneous phase.
-
Cooling & Phase Separation: Cool the reactor to 20 °C. Allow the layers to settle for 30 minutes.
-
Causality: The mixture becomes biphasic; the Rh catalyst remains stabilized in the DMF layer, while the synthesized API migrates to the n-decane layer[7].
-
-
In-Process Control (IPC): Analyze both phases via rapid LC-MS. The API mass should be absent from the DMF layer, confirming successful partitioning.
-
Recovery: Decant the n-decane layer and concentrate under reduced pressure to isolate the API. The DMF layer containing the active Rh catalyst can be directly injected into the reactor for the next batch[7].
Module 5: References
1.10 2. 6 3.1 4.11 5.3 6.4 7. 2 8.7 9. 9 10. 5 11. 8
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.smolecule.com [pdf.smolecule.com]
- 7. Recovery of Homogeneous Platinoid Catalysts from Pharmaceutical Media: Review on the Existing Treatments and the Perspectives of Membrane Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 10. usp.org [usp.org]
- 11. labcorp.com [labcorp.com]
Stability of (R)-3-[4-(Trifluoromethyl)phenyl]butyric acid under basic conditions
Technical Support Center: Troubleshooting & Handling Guide for (R)-3-[4-(Trifluoromethyl)phenyl]butyric Acid Under Basic Conditions
Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with This compound . As a chiral building block featuring a beta-stereocenter and a heavily fluorinated aromatic ring, understanding its thermodynamic and kinetic behavior under basic conditions is critical for preventing yield loss and maintaining enantiomeric excess (
Section 1: Mechanistic Overview & Chemical Properties
Before troubleshooting, it is essential to understand the structural fundamentals of this molecule:
-
Acidity (pKa): The carboxylic acid proton has a pKa of approximately 4.67 (based on the parent 3-phenylbutyric acid)[1]. It will quantitatively deprotonate in mild aqueous bases.
-
Stereocenter Location: The chiral center is located at the beta-carbon (C3), not the alpha-carbon (C2).
-
Trifluoromethyl (-CF
) Group: The C–F bond is exceptionally strong (bond dissociation energy ~485 kJ/mol), providing high metabolic and thermal stability, though it introduces strong electron-withdrawing effects to the aromatic system[2].
Section 2: Frequently Asked Questions (FAQs)
Q1: Will my compound racemize during a standard aqueous basic workup (e.g., 1M NaOH or saturated NaHCO
Q2: I am losing product during liquid-liquid extraction after a basic reaction. What is happening?
A: You are experiencing partitioning losses due to carboxylate salt formation.
The Causality: With a pKa of ~4.67[1], the carboxylic acid is quantitatively deprotonated at any pH > 7. The resulting sodium or potassium carboxylate salt is highly water-soluble and virtually insoluble in typical organic extraction solvents (e.g., DCM, EtOAc).
Solution: You must perform an acid-base reversal. Ensure the aqueous layer is acidified to pH 2.0–2.5 using 1M HCl or KHSO
Q3: Is the trifluoromethyl (-CF
Q4: Can I use strong anhydrous bases like LDA or n-BuLi with this compound?
A: Yes, but with extreme caution and strict stoichiometric control.
The Causality: If you subject this carboxylic acid to >2 equivalents of a strong base like Lithium Diisopropylamide (LDA), the first equivalent will deprotonate the carboxylic acid, and the second will abstract an alpha-proton at C2 to form a dianion (enolate). Because the chiral center is at C3, alpha-enolization does not cause racemization[3]. However, if highly nucleophilic alkyllithiums (like n-BuLi) are used, you risk directed ortho-lithiation on the aromatic ring or direct nucleophilic attack on the -CF
Section 3: Quantitative Data Summary
| Base Condition | pH / Reagent | Primary Chemical Species | Stereochemical Integrity | -CF |
| Acidic Workup | pH 1–3 | Neutral Carboxylic Acid | Stable (R) | Stable |
| Mild Basic Workup | pH 7–10 | Carboxylate Salt | Stable (R) | Stable |
| Strong Aqueous Base | pH 14 (Reflux) | Carboxylate Salt | Stable (R) | Stable |
| Anhydrous Strong Base | LDA, -78 °C | Alpha-Enolate Dianion | Stable (R) | Stable |
| Extreme Nucleophilic Base | n-BuLi, >0 °C | Complex Mixture | Stable (R) | High Risk of Degradation |
Section 4: Experimental Protocol: Optimized Acid-Base Recovery Workflow
To safely recover this compound from a basic reaction mixture without loss of yield or optical purity, follow this self-validating protocol:
-
Quenching: Cool the basic reaction mixture to 0–5 °C using an ice bath to prevent exothermic degradation during neutralization.
-
Organic Washing (Optional but Recommended): If non-acidic organic impurities or catalysts are present, wash the basic aqueous layer (pH > 9) with Diethyl Ether or MTBE. The product remains in the aqueous layer as a salt. Discard the organic wash.
-
Acidification: Slowly add 1M HCl dropwise to the aqueous layer while stirring vigorously. Monitor with a pH meter or indicator paper until the aqueous layer reaches pH 2.0–2.5 .
-
Causality Check: The solution will likely become cloudy as the highly lipophilic free carboxylic acid precipitates out of the aqueous phase.
-
-
Extraction: Extract the acidified aqueous layer three times with an equal volume of Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Washing & Drying: Wash the combined organic extracts once with brine (to remove residual water and HCl), dry over anhydrous Na
SO , and filter. -
Concentration: Evaporate the solvent under reduced pressure to afford the pure, enantiomerically intact this compound.
Section 5: Reaction Pathway Visualization
Reaction pathways of (R)-3-[4-(CF3)phenyl]butyric acid under mild vs. strong basic conditions.
References
-
Cas 772-14-5,(R)-3-PHENYLBUTYRIC ACID - LookChem Source: lookchem.com URL:[Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC Source: nih.gov URL:[Link]
-
A Tandem Organocatalytic α-Chlorination–Aldol Reaction That Proceeds with Dynamic Kinetic Resolution: A Powerful Tool for Carbohydrate Synthesis - ResearchGate Source: researchgate.net URL:[Link]
Sources
Validation & Comparative
19F NMR characterization of trifluoromethyl phenylbutyric acid isomers
19F NMR Characterization of Trifluoromethyl Phenylbutyric Acid Isomers: A Comparative Guide for Analytical Workflows
Executive Summary
The incorporation of the trifluoromethyl (-CF3) group is a cornerstone strategy in medicinal chemistry designed to enhance metabolic stability and lipophilicity in drug candidates. However, synthesizing compounds like trifluoromethyl phenylbutyric acid often yields a complex mixture of positional isomers (ortho, meta, and para). Accurately characterizing and quantifying these isomers is critical, as positional variance profoundly impacts a drug's pharmacological profile and target binding affinity. This guide evaluates standard analytical methodologies, demonstrating why 19F Nuclear Magnetic Resonance (NMR) spectroscopy stands as the optimal, self-validating modality for this specific analytical challenge.
Mechanistic Grounding: The Physics of 19F NMR
The superiority of 19F NMR for fluorinated isomer differentiation stems from fundamental quantum mechanical properties. The 19F nucleus boasts a spin of 1/2, a 100% natural isotopic abundance, and a high gyromagnetic ratio, yielding a relative sensitivity approaching that of protons[1].
Crucially, the 19F chemical shift range spans approximately 300 ppm and is exquisitely sensitive to the local electronic microenvironment[1]. For trifluoromethyl phenylbutyric acid, the -CF3 group's resonance frequency is strictly dictated by its position relative to the butyric acid side chain. The ortho isomer experiences unique steric shielding and magnetic anisotropy, shifting its resonance distinctly away from the meta and para isomers. Because there are essentially no endogenous fluorine atoms in standard organic solvents or biological matrices, 19F NMR provides a pristine baseline with zero background interference, allowing for the generation of unambiguous, multidimensional "fingerprints" for neutral organic compounds[2].
Comparative Analysis: 19F NMR vs. Conventional Modalities
When evaluating analytical techniques for isomer differentiation, the physical causality behind the measurement dictates the method's efficacy:
-
1H NMR (Sub-optimal): The aromatic protons of the ortho, meta, and para isomers exhibit severe spectral overlap in the 7.0–8.0 ppm region. Deconvoluting these complex multiplets for accurate quantification is mathematically unreliable and prone to user bias.
-
HPLC-UV (Alternative): While effective, separating positional isomers via reversed-phase HPLC requires exhaustive method development. The structural similarities and identical molecular weights often result in co-elution, necessitating specialized stationary phases (e.g., fluorinated or chiral columns) and lengthy gradient optimizations.
-
GC-MS (Sub-optimal): Electron ionization (EI) of positional isomers typically yields identical fragmentation patterns. Furthermore, their boiling points and polarities are nearly indistinguishable, leading to poor chromatographic resolution.
-
19F NMR (Optimal): By applying 1H-decoupling, 19F NMR collapses complex long-range F-H scalar couplings into sharp, distinct singlets for each isomer. This eliminates the need for physical chromatographic separation prior to quantification.
Logical decision tree for selecting the optimal analytical method for isomer differentiation.
Quantitative Data & Isomer Differentiation
To establish a self-validating system, one must understand the relaxation kinetics of the target molecules. The table below summarizes the representative quantitative parameters for trifluoromethyl phenylbutyric acid isomers in CDCl3 at 400 MHz.
| Parameter | ortho-Isomer | meta-Isomer | para-Isomer |
| Chemical Shift (δ, ppm) | -59.8 | -62.4 | -62.1 |
| Multiplicity (1H-Decoupled) | Singlet | Singlet | Singlet |
| T1 Relaxation Time (s) | ~1.8 | ~2.1 | ~2.2 |
| Resolution/Overlap | Complete | Complete | Complete |
| Limit of Quantification (LOQ) | < 0.1 mol% | < 0.1 mol% | < 0.1 mol% |
Note: Chemical shifts are referenced to CFCl3 (0.0 ppm). Exact shifts may vary slightly based on concentration, solvent polarity, and temperature.
Self-Validating Experimental Protocol: Quantitative 19F NMR (qNMR)
To ensure absolute trustworthiness, the following qNMR protocol is designed to eliminate systematic errors such as incomplete relaxation and Nuclear Overhauser Effect (NOE) bias. The use of α,α,α-trifluorotoluene as an internal standard is a proven, robust methodology for determining absolute yields in complex mixtures[3].
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh ~20 mg of the isomer mixture and dissolve it in 0.6 mL of deuterated chloroform (CDCl3).
-
Internal Standard Addition: Add a precisely known mass of α,α,α-trifluorotoluene (δ ≈ -63.7 ppm) to the NMR tube. Ensure the standard's signal does not overlap with the analyte peaks[3].
-
Probe Tuning & Shimming: Insert the sample into the spectrometer. Tune the probe specifically to the 19F frequency and perform rigorous 3D shimming to ensure sharp line widths (< 1 Hz) for accurate integration.
-
Pulse Sequence Selection (Inverse Gated Decoupling): Select an inverse gated 1H-decoupling pulse sequence.
-
Causality: Continuous decoupling induces NOE, which artificially inflates the 19F signal intensities based on their spatial proximity to protons. Inverse gated decoupling turns the decoupler on only during data acquisition. This removes scalar F-H J-coupling to yield sharp singlets while completely suppressing NOE, preserving the direct proportionality between peak area and molar concentration.
-
-
Relaxation Delay (D1) Optimization: Set the relaxation delay (D1) to at least 12 seconds.
-
Causality: Quantitative accuracy requires the bulk magnetization to fully return to the Z-axis between pulses. Waiting > 5 × T1 (where the longest T1 is ~2.2s) ensures >99.3% longitudinal relaxation, preventing signal saturation and underestimation of the isomers with longer relaxation times.
-
-
Acquisition & Processing: Acquire 64–128 transients to achieve a high signal-to-noise ratio (SNR > 250:1). Apply a 0.3 Hz exponential line-broadening function (apodization) prior to Fourier transformation. Perform manual phase and baseline correction, then integrate the distinct singlets to determine the exact molar ratio of the isomers.
Step-by-step experimental workflow for quantitative 19F NMR (qNMR) analysis.
References
-
Title: New Frontiers and Developing Applications in 19F NMR Source: Progress in Nuclear Magnetic Resonance Spectroscopy / PMC URL: 1
-
Title: 19F NMR Fingerprints: Identification of Neutral Organic Compounds in a Molecular Container Source: Journal of the American Chemical Society / PMC URL: 2
-
Title: Late-stage C-H Trifluoromethylation of Peptides via CF3 Radicals Source: Chemical Science / The Royal Society of Chemistry URL: 3
Sources
A Comparative Guide to the Determination of Absolute Configuration of 3-Arylbutyric Acids by X-ray Crystallography
Introduction: The Imperative of Chirality in Drug Development
The three-dimensional arrangement of atoms within a molecule—its stereochemistry—is a cornerstone of its biological function. For chiral molecules such as 3-arylbutyric acids, a single stereocenter can dictate the therapeutic efficacy or toxicity of a drug. Enantiomers, non-superimposable mirror-image isomers, often exhibit profoundly different physiological effects due to the stereoselective nature of biological receptors and enzymes.[1][2][3] Consequently, the unambiguous determination and control of the absolute configuration of any new chiral active pharmaceutical ingredient (API) is a critical mandate in drug discovery and development.[1][4]
While several analytical techniques exist, single-crystal X-ray crystallography is universally regarded as the definitive, "gold standard" method for determining absolute stereochemistry.[2][5][6] It provides a direct visualization of the molecule's atomic arrangement in three-dimensional space. This guide offers an in-depth comparison of the X-ray crystallography method with key alternative techniques, providing the experimental data and theoretical grounding necessary for researchers, scientists, and drug development professionals to make informed analytical decisions.
The Gold Standard: X-ray Crystallography via Diastereomeric Salt Resolution
For chiral carboxylic acids like 3-arylbutyric acids, the most robust and common crystallographic approach involves chiral resolution through the formation of diastereomeric salts.[7][8][9] This strategy elegantly circumvents the challenge that enantiomers crystallize in identical lattices (barring spontaneous resolution), making them indistinguishable by standard diffraction.
Causality and Principle
The core principle lies in converting the enantiomeric pair into a pair of diastereomers, which possess different physical properties, most critically, different solubilities.[8][10] This is achieved by reacting the racemic 3-arylbutyric acid with a single enantiomer of a chiral base, known as a chiral resolving agent.
-
(R,S)-Acid + (R)-Base → [(R)-Acid·(R)-Base] + [(S)-Acid·(R)-Base]
The resulting products, [(R)-Acid·(R)-Base] and [(S)-Acid·(R)-Base], are diastereomers. Due to their distinct spatial arrangements, they pack differently in the solid state, leading to varying lattice energies and solubilities. This difference allows for their separation via fractional crystallization.[10][11]
Once a single, high-quality crystal of one of the diastereomeric salts is isolated, its structure can be determined by X-ray diffraction. Since the absolute configuration of the chiral resolving agent is already known, the stereochemistry of the co-crystallized 3-arylbutyric acid can be assigned with absolute certainty.[3]
The Role of Anomalous Dispersion and the Flack Parameter
Modern crystallography can also determine absolute configuration directly from a crystal of a pure enantiomer, provided the diffraction data is of sufficient quality and anomalous scattering occurs.[2][12] This phenomenon arises when the X-ray energy is near the absorption edge of an atom in the crystal, causing a phase shift in the scattered X-rays that breaks Friedel's Law (which states that diffraction intensities of opposing reflections, I(hkl) and I(-h-k-l), are equal).[2][13]
This effect is quantified during structural refinement by the Flack parameter (x) .[14][15] This single value, ranging from 0 to 1, indicates the correctness of the determined stereochemical model.[13][14]
-
Flack Parameter ≈ 0 (with a small standard uncertainty): The assigned absolute configuration is correct.[2][16]
-
Flack Parameter ≈ 1: The true configuration is the inverse of the current model.[2][16]
-
Flack Parameter ≈ 0.5: The crystal may be racemic, twinned by inversion, or the data quality is insufficient to make a determination.[14]
Experimental Protocol: Diastereomeric Salt Resolution & Crystallography
Objective: To resolve racemic 3-phenylbutyric acid and determine the absolute configuration of one enantiomer.
Materials:
-
Racemic 3-phenylbutyric acid
-
(R)-(+)-1-Phenylethylamine (Chiral Resolving Agent)
-
Methanol
-
Ethyl Acetate
-
Diethyl Ether
-
Standard laboratory glassware, filtration apparatus
Methodology:
-
Diastereomeric Salt Formation:
-
Dissolve 10.0 g of racemic 3-phenylbutyric acid in 100 mL of warm methanol.
-
In a separate flask, dissolve an equimolar amount of (R)-(+)-1-phenylethylamine in 20 mL of methanol.
-
Slowly add the amine solution to the acid solution with stirring. A precipitate will begin to form.
-
Allow the mixture to cool slowly to room temperature and then place it in a 4°C refrigerator overnight to maximize precipitation.
-
-
Fractional Crystallization (Isolation of the Less Soluble Diastereomer):
-
Collect the crystalline precipitate by vacuum filtration and wash with a small amount of cold methanol. This is the first crop of crystals (Crop 1), enriched in the less soluble diastereomer.
-
To purify, recrystallize Crop 1 from a minimal amount of hot methanol or an ethyl acetate/methanol mixture. The goal is to obtain well-formed, single crystals upon slow cooling. This step may need to be repeated to achieve high diastereomeric purity.
-
-
Liberation of the Enantiopure Acid:
-
Dissolve the purified diastereomeric salt crystals in water and treat with 2M HCl until the solution is acidic (pH ~2).
-
The enantiomerically enriched 3-phenylbutyric acid will precipitate out or can be extracted with diethyl ether.
-
Wash the ether extract with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the resolved acid.
-
-
Single Crystal Growth for X-ray Diffraction:
-
Take the purified diastereomeric salt from Step 2.
-
Dissolve a small amount in a suitable solvent system (e.g., methanol/ethyl acetate) at a slightly elevated temperature.
-
Allow the solvent to evaporate very slowly in a loosely covered vial over several days. The formation of a single, well-defined crystal of at least 0.1 mm in each dimension is desired.
-
-
X-ray Data Collection and Structure Refinement:
-
Mount a suitable single crystal on a goniometer head of a single-crystal X-ray diffractometer.
-
Collect diffraction data, typically using Mo-Kα or Cu-Kα radiation.[5]
-
Process the data and solve the crystal structure using standard crystallographic software.
-
Refine the structural model against the experimental data. During the final stages of refinement, calculate the Flack parameter to confirm the absolute configuration.[15] A value of x ≈ 0 with a standard uncertainty u < 0.04 provides a high-confidence assignment.[5][16]
-
Workflow for X-ray Crystallographic Determination
Caption: Workflow for absolute configuration determination via diastereomeric salt crystallization.
Alternative & Complementary Methods
While X-ray crystallography is definitive, obtaining suitable crystals can be a significant bottleneck.[4][6] In such cases, or for orthogonal validation, solution-state spectroscopic methods are invaluable.
A. Mosher's Method (NMR Spectroscopy)
This well-established NMR technique determines absolute configuration through chemical derivatization.[][18] It is particularly useful for chiral alcohols and amines. To apply it to a 3-arylbutyric acid, the carboxylic acid must first be reduced to the corresponding primary alcohol.
Principle: The chiral alcohol is reacted separately with the (R) and (S) enantiomers of a chiral derivatizing agent, typically α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride or MTPA-Cl).[19] This creates a pair of diastereomeric MTPA esters. Due to the magnetic anisotropy of the phenyl group in the MTPA moiety, which adopts a preferred conformation, protons on either side of the chiral center in the two diastereomers experience different shielding or deshielding effects. This results in predictable differences in their ¹H NMR chemical shifts (Δδ = δS - δR). By analyzing the sign of the Δδ values for protons on both sides of the original stereocenter, the absolute configuration can be deduced.[19]
Logic of Mosher's Method for Absolute Configuration
Caption: Logic of absolute configuration determination with Mosher's method.
B. Vibrational Circular Dichroism (VCD)
VCD is a powerful chiroptical technique that provides stereochemical information on molecules in solution, eliminating the need for crystallization or derivatization.[6][20]
Principle: VCD measures the minute difference in the absorption of left- and right-circularly polarized infrared light by a chiral molecule during its fundamental vibrations.[4][21] While the standard infrared (IR) spectra of two enantiomers are identical, their VCD spectra are perfect mirror images—equal in magnitude but opposite in sign.[6][20] The absolute configuration is determined by comparing the experimental VCD spectrum to a spectrum predicted by ab initio quantum chemical calculations (typically Density Functional Theory, DFT).[4][20] A strong correlation between the signs and intensities of the experimental and calculated spectra for a given enantiomer (e.g., the R-enantiomer) provides a confident assignment of its absolute configuration.
Workflow for VCD-Based Determination
Sources
- 1. rigaku.com [rigaku.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Absolute configuration determination of pharmaceutical crystalline powders by MicroED via chiral salt formation - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC00221C [pubs.rsc.org]
- 4. spectroscopyeurope.com [spectroscopyeurope.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. spark904.nl [spark904.nl]
- 7. Chiral resolution - Wikipedia [en.wikipedia.org]
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- 9. pharmtech.com [pharmtech.com]
- 10. researchgate.net [researchgate.net]
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- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Flack parameter - Wikipedia [en.wikipedia.org]
- 15. mdpi.com [mdpi.com]
- 16. zora.uzh.ch [zora.uzh.ch]
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- 19. benchchem.com [benchchem.com]
- 20. biotools.us [biotools.us]
- 21. hindsinstruments.com [hindsinstruments.com]
Structural Optimization of Phenylbutyric Acid Analogs: A Potency Comparison of 4-Trifluoromethyl vs. 4-Chloro Substitutions
Executive Summary & Mechanistic Rationale
Phenylbutyric acid (PBA) is a well-characterized short-chain fatty acid that functions as a chemical chaperone and a weak, class I/IIa-specific histone deacetylase (HDAC) inhibitor[2]. While it has proven clinical utility in urea cycle disorders and has been investigated for hematological malignancies, its millimolar potency necessitates high dosing, driving the need for structurally optimized analogs [4].
In the pharmacophore model of HDAC inhibitors, the phenyl ring of PBA acts as the surface recognition "cap" group, which interacts with the hydrophobic rim of the HDAC active site [3]. Modifying the para-position of this ring drastically alters the compound's pharmacodynamics. This guide objectively compares two classic bioisosteric modifications: the 4-chloro (-Cl) and 4-trifluoromethyl (-CF3) substitutions.
Causality in Structure-Activity Relationship (SAR):
-
4-Chloro (-Cl) Substitution: The addition of a chlorine atom introduces moderate lipophilicity and electron-withdrawing properties. Crucially, it protects the para-position from cytochrome P450-mediated hydroxylation, extending the biological half-life compared to the unsubstituted parent compound.
-
4-Trifluoromethyl (-CF3) Substitution: The -CF3 group is significantly bulkier (van der Waals volume ~42.8 ų vs. ~27.0 ų for -Cl) and highly lipophilic. The dense electron cloud of the fluorine atoms enhances hydrophobic packing within the cap-binding region of the HDAC enzyme. Furthermore, the increased partition coefficient (LogP) drives superior cell membrane permeability, effectively translating enzymatic potency into robust cellular efficacy [1].
Fig 1. Mechanistic pathway of HDAC inhibition by substituted phenylbutyric acid analogs.
Quantitative Data Comparison
The following table summarizes the comparative in vitro and cellular potency metrics of the unsubstituted PBA scaffold against its 4-chloro and 4-trifluoromethyl analogs. The data illustrates the profound impact of fluorination on target engagement [1].
| Compound | Substitution | LogP (Calculated) | HDAC1 IC₅₀ (μM) | HL-60 Cell Viability IC₅₀ (μM) |
| PBA | None (-H) | 2.14 | ~400.0 | > 1000.0 |
| 4-Cl-PBA | -Cl | 2.85 | ~85.5 | ~210.0 |
| 4-CF3-PBA | -CF3 | 3.52 | ~25.2 | ~65.0 |
Note: While these carboxylic acid analogs are significantly more potent than PBA, converting the zinc-binding group (ZBG) from a carboxylic acid to a hydroxamic acid would further shift these IC₅₀ values into the nanomolar range.
Experimental Methodologies
To ensure data integrity and reproducibility, the following protocols utilize self-validating mechanisms, including baseline subtraction, positive controls, and solubility safeguards.
Fig 2. Parallel experimental workflow for enzymatic and cellular potency validation.
Protocol A: In Vitro Fluorometric HDAC1 Inhibition Assay
Causality Focus: The highly lipophilic nature of the 4-CF3 analog makes it prone to non-specific binding to plastic surfaces. We include 0.01% Triton X-100 and 1% BSA in the assay buffer to prevent compound depletion and ensure accurate IC₅₀ determination.
-
Reagent Preparation: Prepare Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1% BSA, 0.01% Triton X-100).
-
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of 4-Cl-PBA and 4-CF3-PBA in 100% DMSO. Transfer to the assay plate to achieve a final DMSO concentration of 1% (Self-validating step: 1% DMSO vehicle control must be included to establish the 100% enzyme activity baseline).
-
Enzyme Addition: Add 15 μL of recombinant human HDAC1 (0.5 ng/μL final concentration) to each well of a black 384-well microplate.
-
Incubation: Incubate the enzyme-compound mixture at room temperature for 15 minutes to allow cap-region binding equilibrium to be reached.
-
Substrate Addition: Initiate the reaction by adding 10 μL of the fluorogenic substrate (Boc-Lys(Ac)-AMC) to a final concentration of 50 μM.
-
Detection: Incubate for 30 minutes at 37°C. Stop the reaction by adding 25 μL of developer solution (containing trypsin and 1 μM Trichostatin A). Read fluorescence (Excitation: 360 nm, Emission: 460 nm).
-
Analysis: Subtract the no-enzyme background fluorescence. Normalize data against the DMSO control and fit to a 4-parameter logistic curve to determine the IC₅₀.
Protocol B: Cellular Anti-Proliferative Assay (HL-60 Cells)
Causality Focus: Enzymatic potency does not always equal cellular potency due to membrane permeability limits. This assay validates whether the increased LogP of the 4-CF3 group successfully drives intracellular target engagement.
-
Cell Seeding: Seed HL-60 (human leukemia) cells at a density of 1 × 10⁴ cells/well in 90 μL of RPMI-1640 medium supplemented with 10% FBS in a white 96-well plate. Leave the outer wells empty (filled with PBS) to prevent evaporation edge-effects.
-
Treatment: Add 10 μL of 10X concentrated compound dilutions (4-Cl-PBA vs. 4-CF3-PBA) to the wells. Include Vorinostat (SAHA) as a positive control.
-
Incubation: Incubate for 48 hours at 37°C in a 5% CO₂ humidified incubator.
-
Viability Measurement: Equilibrate the plate to room temperature for 30 minutes. Add 100 μL of CellTiter-Glo® Reagent (ATP-based luminescence) to each well.
-
Lysis & Readout: Shake the plate for 2 minutes on an orbital shaker to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Record luminescence using a multimode plate reader.
-
Data Processing: Calculate relative viability by normalizing the luminescence of treated wells to the vehicle (DMSO) control wells.
References
- The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. Publication Server of the University of Greifswald.
- HDAC Inhibitors in Acute Myeloid Leukemia. PMC - NIH.
- Design, Synthesis, and Biological Evaluation of HDAC Inhibitors Containing Natural Product-Inspired N-Linked 2-Acetylpyrrole Cap. PMC - NIH.
- US5852056A - Phenylacetate and derivatives alone or in combination with other compounds against neoplastic conditions and other disorders.
Validating Enantiomeric Purity Using Chiral Solvating Agents (CSAs) in NMR
Executive Summary
In early-stage drug discovery, the rapid determination of enantiomeric excess (
This guide moves beyond basic definitions to provide a rigorous, self-validating workflow for using CSAs. It compares CSAs against Chiral Derivatizing Agents (CDAs) and Lanthanide Shift Reagents (CLSRs), highlighting why modern Fluorine-19 (
Part 1: The Mechanistic Basis
The "Three-Point Interaction" Model
Unlike Chiral Derivatizing Agents (CDAs) which form covalent bonds, CSAs rely on the formation of transient diastereomeric solvates . This process is governed by the Fast Exchange Limit on the NMR timescale.
For a chiral analyte (
- (Diastereomer 1)
- (Diastereomer 2)
Because Diastereomer 1 and Diastereomer 2 have different thermodynamic stabilities and geometries, the nuclei within them experience different magnetic environments. This results in a chemical shift difference (
Visualization: The Solvation Equilibrium
The following diagram illustrates the dynamic equilibrium required for successful CSA analysis.
Caption: The CSA mechanism relies on the rapid, reversible formation of diastereomeric complexes. The observed chemical shift difference (
Part 2: Comparative Analysis
CSAs vs. CDAs vs. CLSRs vs. HPLC
Selecting the right validation method is a trade-off between accuracy, time, and sample recovery.
| Feature | Chiral Solvating Agents (CSAs) | Chiral Derivatizing Agents (CDAs) | Lanthanide Shift Reagents (CLSRs) | Chiral HPLC |
| Primary Mechanism | Non-covalent Complex (H-bonding, | Covalent Bond Formation (Ester/Amide) | Paramagnetic Coordination | Differential Retention on Stationary Phase |
| Sample Prep Time | < 5 mins (Mix & Measure) | High (Synthesis + Workup required) | Low (Mix & Measure) | High (Method Dev + Equilibration) |
| Sample Recovery | Excellent (Evaporation/Extraction) | Poor (Requires hydrolysis) | Good (Extraction) | Excellent (Prep HPLC required) |
| Small (< 0.2 ppm typically) | Large (> 0.5 ppm possible) | Huge (> 2.0 ppm) | N/A (Retention Time) | |
| Line Broadening | Minimal (if fast exchange) | None | Severe (Paramagnetic) | N/A |
| Key Risk | Signal Overlap | Kinetic Resolution (Reaction may not be 100% complete) | Moisture Sensitivity | Solvent Consumption |
| Best Use Case | Rapid screening, | Absolute configuration determination (Mosher's) | Resolving overlapping signals in low-field NMR | Final purity validation (>99% ee) |
Expert Insight: While CDAs (like Mosher's acid) are superior for determining absolute configuration, they introduce a risk of "Kinetic Resolution." If the derivatization reaction is not 100% complete, one enantiomer may react faster than the other, falsifying the measured
Part 3: Strategic Selection of CSAs
Not all CSAs work for all analytes. Use this logic to select the appropriate agent:
-
Pirkle Alcohol (TFAE): Best for analytes with basic sites (Amines, Sulfoxides, Phosphines) or
-systems. -
Binol / Phosphoric Acids: Excellent for amines and imines.
-
Cyclodextrins (
): Best for aqueous samples or water-soluble organics. -
Fluorinated CSAs: The modern choice.
Part 4: Experimental Protocol (Self-Validating System)
To ensure scientific integrity, the protocol must include validation steps to confirm that the observed splitting is due to chirality and not artifacts (like aggregation).
The "Titration" Workflow
Do not simply add 1 equivalent and scan. You must track the evolution of the signal.
Caption: A self-validating workflow. Titration ensures the system is in the fast-exchange limit. Optimization loops address line broadening or insufficient peak separation.
Detailed Steps:
-
Baseline Scan: Dissolve ~5-10 mg of analyte in 0.6 mL solvent (CDCl
or C D ). Acquire a standard H (or F) spectrum.[15] -
Titration Point 1 (0.5 eq): Add 0.5 equivalents of the Enantiopure CSA. Shake well. Acquire spectrum.
-
Titration Point 2 (Saturation): Add CSA until ~2.0 to 4.0 equivalents are reached.
-
Validation: The chemical shift difference (
) should increase and then plateau.
-
-
Temperature Optimization: If
is small (<0.02 ppm), cool the probe to -20°C or -40°C.-
Reasoning: Lower temperatures favor the formation of the ordered diastereomeric complex, increasing
.
-
Part 5: Data Analysis & Calculation
Once baseline resolution is achieved (valley between peaks touches baseline), integrate the corresponding signals.
The Formula
Where
Example Data Table (Pirkle Alcohol + Chiral Amine)
| Parameter | Value | Notes |
| Solvent | CDCl | Non-polar solvents maximize H-bonding |
| Temperature | 298 K | Room Temp |
| Shift ( | 2.45 ppm | Corresponding to (R)-enantiomer |
| Shift ( | 2.41 ppm | Corresponding to (S)-enantiomer |
| 0.04 ppm | Sufficient for integration | |
| Integration Major | 100.00 | Normalized |
| Integration Minor | 5.26 | Normalized |
| Calculated | 90.0% | High enantiomeric purity |
Critical Note on Accuracy: If the peaks overlap (valley does not touch baseline), standard integration will underestimate the error. In such cases, use Line Shape Analysis (Deconvolution) software features available in TopSpin or MestReNova.
References
-
Wenzel, T. J. (2018). Discrimination of Chiral Compounds Using NMR Spectroscopy.[2][3][7][9][11][12][16][18][19] Wiley. (Comprehensive text on CSA mechanisms and applications).
-
Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441–1457. (Foundational review on CSAs and CDAs).
-
Pirkle, W. H., & Hoover, D. J. (1982). NMR Chiral Solvating Agents. Topics in Stereochemistry, 13, 263-331. (Seminal work on Pirkle Alcohols).
-
Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR.[3][9][12][16] Chemical Reviews, 104(1), 17-118. (Comparison of CDAs and CSAs).
-
Yu, J., et al. (2024). 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates. JACS Au.[11] (Modern application of Fluorine NMR).[14]
Sources
- 1. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]
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- 3. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. oro.open.ac.uk [oro.open.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Chiral analysis - Wikipedia [en.wikipedia.org]
- 8. purehost.bath.ac.uk [purehost.bath.ac.uk]
- 9. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
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- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Pirkle's alcohol - Wikipedia [en.wikipedia.org]
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- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Mass Spectrometry Fragmentation: Fluorinated Phenyl Acids
Executive Summary
In the structural elucidation of fluorinated phenyl acids—critical scaffolds in drug discovery due to their metabolic stability and lipophilicity—the choice of ionization method dictates the depth of structural insight. This guide objectively compares the performance of Electron Ionization (EI) against Electrospray Ionization (ESI) .
While ESI is the industry standard for bioanalysis (LC-MS/MS), it often fails to provide sufficient structural fingerprints for isomeric differentiation of fluorinated rings. Conversely, EI (GC-MS) provides a "hard" fragmentation map essential for distinguishing ortho-, meta-, and para- isomers through characteristic "Ortho Effects" and retro-Diels-Alder cleavages. This guide details the mechanistic causality and provides validated protocols for both approaches.
Part 1: The Comparative Landscape (EI vs. ESI)
The following table contrasts the performance of the two primary "alternatives" for analyzing fluorinated phenyl acids (e.g., Fluorobenzoic acids).
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Ionization Energy | 70 eV (Hard) | Thermal/Electric Field (Soft) |
| Primary Ion Type | Radical Cation ( | Even-electron Anion ( |
| Molecular Ion | Often weak or absent (fragmentation dominates) | Dominant ( |
| Structural Insight | High: Rich fingerprinting; distinguishes isomers. | Low: Primarily MW info; requires MS/MS (CID) for fragments. |
| Key Mechanism | Decarboxylation ( | |
| Detection Limit | Nanogram range (GC-MS) | Picogram range (LC-MS) |
Expert Insight: The Causality of Fragmentation
The presence of the highly electronegative Fluorine atom on the phenyl ring strengthens the C-F bond (
-
In EI: The high energy (70 eV) forces the expulsion of the carboxyl group and subsequent ring disintegration.
-
In ESI(-): The stability of the carboxylate anion (
) dominates. Fragmentation requires collision-induced dissociation (CID) to force the loss of , leaving a fluorophenyl anion.
Part 2: Deep Dive - Electron Impact (EI) Fragmentation Mechanisms
EI is the superior method for structural characterization. The fragmentation of 2-fluorobenzoic acid (MW 140) serves as the primary model.
The Primary Pathway (Benzoyl Ion Formation)
The molecular ion (
The Ortho Effect (Isomeric Differentiation)
This is the critical differentiator.
-
Ortho-isomers (2-F): The proximity of the Fluorine to the Carbonyl oxygen creates electrostatic repulsion and alters the electron density. This often suppresses the formation of the m/z 123 ion relative to the m/z 95 ion compared to para-isomers.
-
Meta/Para-isomers (3-F, 4-F): These lack the steric/electronic interaction, leading to a more standard "textbook" fragmentation ratio.
Visualization: EI Fragmentation Pathway
The following diagram illustrates the validated pathway for Fluorobenzoic Acid.
Figure 1: EI Fragmentation pathway of Fluorobenzoic Acid. Note the "Direct Elimination" route which is kinetically favored in ortho-isomers due to proximity effects.
Part 3: Deep Dive - ESI Negative Mode Mechanisms
For pharmacokinetic (PK) studies, ESI in negative mode is preferred due to sensitivity. However, the fragmentation is chemically "boring" but highly predictable.
Mechanism: Decarboxylation
The deprotonated molecule
Differentiation Limitation: Because the
-
Hypothesis: The 2-Fluoro isomer typically requires slightly higher CE due to the inductive stabilization of the carboxylate anion by the adjacent fluorine.
Part 4: Experimental Protocols
To ensure reproducibility, follow these self-validating workflows.
Protocol A: GC-MS Structural Elucidation (EI)
Best for: Purity analysis and Isomer identification.
-
Sample Prep: Dissolve 1 mg of Fluorinated Phenyl Acid in 1 mL Methanol.
-
Critical Step: If peak tailing occurs, derivatize with TMS (Trimethylsilyl) using BSTFA (60°C, 30 min) to block the acid group.
-
-
Inlet: Split mode (10:1), 250°C.
-
Column: DB-5ms or equivalent (30m x 0.25mm).
-
Source Conditions:
-
Data Validation:
-
Check m/z 123/95 ratio.[6]
-
If m/z 123 is <10% of base peak, suspect ortho-substitution or thermal degradation in the inlet.
-
Protocol B: LC-MS/MS Quantitation (ESI-)
Best for: Biological matrices and trace analysis.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid (or Ammonium Acetate for pH buffering).
-
B: Acetonitrile.
-
-
Source Conditions:
-
Mode: Negative ESI (
).[5] -
Capillary Voltage: -2.5 to -3.5 kV (Acidic analytes ionize easily; avoid arcing).
-
-
MRM Transitions (Mass Reaction Monitoring):
-
Quantifier: 139
95 (Loss of ). -
Qualifier: 139
75 (Loss of + HF).
-
-
Validation:
-
Inject individual isomers (ortho, meta, para) to establish Retention Time (RT).
-
Note: Isomers often co-elute on C18 columns. Use a Phenyl-Hexyl column for better separation of fluorinated isomers (
interactions).
-
Visualization: LC-MS/MS Workflow
Figure 2: LC-MS/MS Workflow for Fluorobenzoic Acid analysis. The Phenyl-Hexyl column is critical for separating isomers before they reach the source.
References
-
NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of 2-Fluorobenzoic Acid. NIST Standard Reference Database 1A v17. [Link]
- Smith, R. M. (2018). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience. (Focus on Ortho-effect mechanisms).
- Journal of The American Society for Mass Spectrometry.Fragmentation patterns of fluorinated aromatic carboxylic acids in electrospray ionization.
-
PubChem. 2-Fluorobenzoic Acid Compound Summary. National Library of Medicine. [Link]
Sources
- 1. uni-saarland.de [uni-saarland.de]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Standard reference materials for 3-[4-(Trifluoromethyl)phenyl]butyric acid
Comparative Guide to Standard Reference Materials for 3-[4-(Trifluoromethyl)phenyl]butyric acid
Executive Summary & Metrological Context
3-[4-(Trifluoromethyl)phenyl]butyric acid (CAS: 1042815-82-6; MW: 232.20 g/mol ) is a critical fluorinated building block and analytical standard utilized in pharmaceutical development . Due to the presence of a stereocenter at the C3 position and the highly electronegative trifluoromethyl (-CF3) group, the compound presents unique analytical challenges. The -CF3 group induces significant mass defects and predictable retention time shifts, making this compound an excellent internal standard for LC-MS/MS assays of structurally related Active Pharmaceutical Ingredients (APIs).
As an Application Scientist, I emphasize that the integrity of any analytical method relies entirely on the metrological traceability of its reference materials. This guide objectively compares the performance, certification, and application of different grades of reference materials for this compound, providing researchers with self-validating experimental protocols for purity assessment.
Comparison of Reference Material Grades
Selecting the appropriate grade of 3-[4-(Trifluoromethyl)phenyl]butyric acid depends on the phase of development. Using a Certified Reference Material (CRM) is mandatory for late-stage GMP batch release, whereas Analytical Standards are sufficient for early-stage R&D .
| Reference Grade | Certification Level | Purity Determination Method | Traceability | Primary Application | Relative Cost |
| Certified Reference Material (CRM) | ISO 17034 / ISO/IEC 17025 | Orthogonal (qNMR + Mass Balance) | SI-Traceable | GMP API Release, Forensic Assays | High |
| Analytical Standard | ISO 9001 | Chromatographic (HPLC/GC-MS) | Non-traceable | R&D, Early Method Development | Medium |
| In-House Working Standard | Internal QA/QC | Qualified against a CRM | Traceable to CRM | Routine QC, Daily System Suitability | Low |
Metrological Traceability & Certification Workflow
To ensure trustworthiness, the certification of a reference material must follow a strict metrological chain. The traceability pathway establishes an unbroken chain of comparisons back to fundamental SI units, ensuring that quantitative results are universally comparable.
Fig 1: Metrological traceability chain for reference materials in pharmaceutical analysis.
Analytical Validation Protocols: A Self-Validating System
No single analytical technique is infallible. Chromatographic methods (LC-MS/MS) are relative and depend heavily on the ionization efficiency of impurities, whereas Quantitative NMR (qNMR) is absolute but lacks trace-level sensitivity. Therefore, a self-validating system requires both. By cross-referencing the absolute purity from qNMR with the mass balance derived from LC-MS/MS, Karl Fischer (water content), and TGA (volatiles), any discrepancies—such as NMR-invisible inorganic salts—are immediately exposed.
Fig 2: Orthogonal validation workflow for certifying analytical reference materials.
Protocol 1: Absolute Quantification via qNMR (1H)
Causality: qNMR is chosen because the signal intensity is directly proportional to the number of resonating nuclei, allowing for absolute purity determination without requiring a pre-existing standard of the exact same compound. Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh ~10.0 mg of the 3-[4-(Trifluoromethyl)phenyl]butyric acid standard and ~5.0 mg of an SI-traceable internal standard (e.g., Maleic acid CRM) using a calibrated microbalance (d = 0.001 mg).
-
Solvation: Dissolve the mixture in 0.6 mL of DMSO-d6 containing 0.01% TMS. Note: The polar nature of the carboxylic acid requires a strongly hydrogen-bonding solvent like DMSO to prevent dimerization, which can artificially broaden NMR signals and skew integration.
-
Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire spectra at 400 MHz or higher. Critical Parameter: Set the relaxation delay (D1) to at least 30 seconds (≥ 5 × T1) to ensure complete longitudinal relaxation of the C4 methyl protons before the next pulse. Use a 90° pulse angle and 64 scans.
-
Processing: Apply precise phase and baseline corrections. Integrate the distinct doublet of the C4 methyl group (~1.2 ppm) against the internal standard's reference peak. Calculate the mass fraction using the standard qNMR equation.
Protocol 2: Chromatographic Purity & Impurity Profiling via LC-MS/MS
Causality: The carboxylic acid moiety readily deprotonates, making Negative Electrospray Ionization (ESI-) the optimal choice for sensitivity. The -CF3 group provides a highly specific fragmentation pathway (neutral loss of HF), ensuring exceptional selectivity against background matrix interference . Step-by-Step Methodology:
-
Standard Preparation: Prepare a 1 mg/mL stock solution in LC-MS grade Methanol. Dilute to a working range of 10–1000 ng/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.
-
Chromatography:
-
Column: C18 (50 x 2.1 mm, 1.7 µm) for reversed-phase separation.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5.0 minutes. Flow rate: 0.4 mL/min.
-
-
Mass Spectrometry (ESI-): Monitor the [M-H]- precursor ion at m/z 231.2.
-
MRM Transitions:
-
Quantifier Transition:m/z 231.2 → 187.2 (Neutral loss of CO2, -44 Da).
-
Qualifier Transition:m/z 231.2 → 167.2 (Sequential loss of CO2 and HF, -64 Da).
-
-
Chiral Resolution (Optional but Recommended): Because C3 is a stereocenter, enantiomeric purity should be assessed using a Chiralpak AD-H column under normal phase conditions (Hexane/Isopropanol/Trifluoroacetic acid) to resolve the (R) and (S) enantiomers.
References
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (R)-3-[4-(Trifluoromethyl)phenyl]butyric Acid
This guide provides essential, step-by-step procedures for the proper disposal of (R)-3-[4-(Trifluoromethyl)phenyl]butyric acid, a compound utilized in advanced research and pharmaceutical development. As a trusted partner in your scientific endeavors, we are committed to providing information that extends beyond product specifications to ensure the safety of your laboratory personnel and the protection of our environment. The following protocols are grounded in established safety principles and best practices for chemical waste management.
Understanding the Compound: Hazard Profile and Characteristics
Based on these analogs, this compound should be handled as a compound that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] The presence of the carbon-fluorine bond, one of the strongest in organic chemistry, suggests that this compound is persistent and requires specialized disposal methods.
Table 1: Anticipated Hazard Profile
| Hazard Classification | Anticipated Effect | Source |
| Skin Irritation | Causes skin irritation | [1] |
| Eye Irritation | Causes serious eye irritation | [1] |
| Respiratory Irritation | May cause respiratory irritation | [1] |
| Environmental Hazard | Considered a persistent halogenated organic compound | [2][3] |
Immediate Safety and Personal Protective Equipment (PPE)
Prior to handling this compound for any purpose, including disposal, all laboratory personnel must be equipped with the appropriate Personal Protective Equipment (PPE).
-
Eye Protection: Wear chemical safety goggles or a face shield.[1]
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene.
-
Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or suit may be necessary.
-
Respiratory Protection: Handle the solid compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhaling dust particles.[1]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Contain: For a solid spill, carefully sweep or shovel the material into a designated, labeled waste container.[4] Avoid generating dust. For a solution, absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial sorbent).
-
Clean: Decontaminate the spill area with a suitable solvent (e.g., ethanol or acetone), collecting all cleaning materials as hazardous waste.
-
Dispose: All spill cleanup materials must be disposed of as hazardous waste in accordance with the procedures outlined below.
Step-by-Step Disposal Procedure
The guiding principle for the disposal of this compound is that it must be treated as a halogenated organic waste.[2][3] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [5][6]
Waste Segregation and Container Selection
Proper segregation is the cornerstone of safe laboratory waste management.[5][7]
-
Designate a Waste Stream: this compound waste must be collected in a container specifically designated for halogenated organic solids .
-
Choose a Compatible Container: Use a high-density polyethylene (HDPE) or glass container with a secure, leak-proof screw-on cap.[5][6][8] The original manufacturer's container is often a suitable choice for disposing of unused chemicals.[8]
-
Secondary Containment: The primary waste container should be placed within a larger, chemically compatible secondary container to prevent the release of contents in case of a leak or spill.[5][8]
Labeling and Storage
Accurate and clear labeling is a regulatory requirement and essential for safety.
-
Labeling: Affix a hazardous waste label to the container as soon as the first particle of waste is added. The label must include:
-
The words "Hazardous Waste"[5]
-
The full chemical name: "this compound" (no abbreviations)
-
The approximate quantity of the waste
-
The date of accumulation
-
The name of the principal investigator or laboratory contact
-
-
Storage: Store the sealed and labeled waste container in a designated hazardous waste accumulation area within the laboratory.[8] This area should be away from general traffic, incompatible materials (e.g., strong bases, strong oxidizing agents), and sources of ignition.[1][5]
Final Disposal Pathway
The recommended and most environmentally responsible method for the final disposal of halogenated organic compounds like this compound is high-temperature incineration .
-
Engage a Licensed Professional: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Mechanism of Destruction: High-temperature incineration is necessary to break the highly stable carbon-fluorine bonds. This process, when conducted in a specialized facility, converts the compound into less harmful substances. Incomplete combustion of fluorinated compounds can lead to the formation of hazardous byproducts, underscoring the importance of using a certified disposal facility with appropriate emission controls.[9][10][11]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal Workflow for this compound
References
-
Advent Chembio. 4-[3-(Trifluoromethyl)phenyl]butanoic acid. Retrieved from [Link]
-
Dartmouth College Environmental Health and Safety. Hazardous Waste Disposal Guide. Retrieved from [Link]
-
ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
-
Journal of the American Chemical Society. Recyclable Trifluoromethylation Reagents from Fluoroform. Retrieved from [Link]
-
National Center for Biotechnology Information. Boc-(R)-3-Amino-4-(2,4,5-trifluoro-phenyl)-butyric acid. PubChem Compound Summary for CID 21911205. Retrieved from [Link]
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National Center for Biotechnology Information. Management of Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]
-
National Center for Biotechnology Information. (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid. PubChem Compound Summary for CID 7146283. Retrieved from [Link]
-
NILU. Emissions from incineration of fluoropolymer materials. Retrieved from [Link]
-
Northwestern University. Hazardous Waste Disposal Guide. Retrieved from [Link]
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RIVM. Per- and polyfluorinated substances in waste incinerator flue gases. Retrieved from [Link]
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UC San Diego. How to Store and Dispose of Hazardous Chemical Waste. Retrieved from [Link]
-
University of Nevada, Reno. Chapter 20: Chemical Waste Management. Retrieved from [Link]
-
University of Texas at Austin. Hazardous Waste Segregation. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Technical Brief Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Products of incomplete combustion of POSF Based Fluorochemicals. Retrieved from [Link]
-
AgroParisTech. Liquid waste. Retrieved from [Link]
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U.S. Environmental Protection Agency. Technical Brief Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. Retrieved from [Link]
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- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 7. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
- 8. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
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- 11. rivm.nl [rivm.nl]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
